Technical Documentation Center

7-Azaspiro[3.6]decane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Azaspiro[3.6]decane

Core Science & Biosynthesis

Foundational

The Untapped Potential of 7-Azaspiro[3.6]decane: A Bioisosteric Scaffold for Novel Drug Geometries

Abstract In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly venturing into underexplored regions of chemical space. Spirocyclic scaffolds have eme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly venturing into underexplored regions of chemical space. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid three-dimensional framework that can significantly improve a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide delves into the prospective role of 7-azaspiro[3.6]decane, a unique and largely unexplored scaffold, as a bioisostere for larger cyclic amines such as azepane. We will explore its potential advantages, propose a robust synthetic pathway, and outline a workflow for its evaluation in drug discovery programs.

Introduction: Beyond "Flatland" in Drug Design

The concept of bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity while improving other properties, is a cornerstone of modern drug design.[3] Historically, much of drug discovery has been dominated by aromatic and conformationally flexible aliphatic systems. However, the limitations of this "flatland" approach, such as poor solubility and metabolic instability, have driven the exploration of more complex, three-dimensional scaffolds.[4]

Spirocycles, which contain two rings connected by a single common atom, are particularly attractive in this context.[5] Their inherent rigidity can pre-organize a molecule into a bioactive conformation, leading to enhanced potency and selectivity.[6] Furthermore, the introduction of a spirocenter can block sites of metabolism and provide novel vectors for substituent placement, allowing for a more refined exploration of structure-activity relationships (SAR).[7]

This guide focuses on the untapped potential of 7-azaspiro[3.6]decane, a spirocyclic amine featuring a four-membered azetidine ring fused to a seven-membered cycloheptane ring. We propose that this scaffold can serve as a valuable bioisostere for the azepane moiety, a seven-membered saturated heterocycle found in a number of bioactive compounds.

The 7-Azaspiro[3.6]decane Scaffold: A Novel Bioisostere for Azepane

The azepane ring, while a useful component in some drug candidates, possesses considerable conformational flexibility. This can be detrimental, leading to a loss of binding affinity due to entropic penalties and potential for off-target interactions. The 7-azaspiro[3.6]decane scaffold offers a compelling solution to these challenges.

Key Potential Advantages:

  • Conformational Rigidity: The spirocyclic nature of 7-azaspiro[3.6]decane locks the seven-membered ring into a more defined conformation, reducing the entropic cost of binding to a biological target.

  • Novel Exit Vectors: The spirocyclic junction provides unique three-dimensional exit vectors for substituents, allowing for the exploration of new binding interactions that may not be accessible from a simple azepane ring.

  • Improved Physicochemical Properties: Spirocycles often exhibit improved solubility and metabolic stability compared to their non-spirocyclic counterparts.[4] The compact nature of the 7-azaspiro[3.6]decane scaffold may also lead to a lower lipophilicity compared to more flexible seven-membered rings.

  • Access to Novel Chemical Space: As a largely unexplored scaffold, 7-azaspiro[3.6]decane offers the opportunity to develop novel intellectual property and circumvent existing patents.

Below is a visual representation of the bioisosteric replacement of azepane with 7-azaspiro[3.6]decane.

Bioisosteric Replacement Strategy cluster_0 Conventional Scaffold cluster_1 Proposed Bioisostere Azepane Azepane (Conformationally Flexible) Azaspirodecane 7-Azaspiro[3.6]decane (Conformationally Rigid) Azepane->Azaspirodecane Bioisosteric Replacement

Caption: Proposed bioisosteric replacement of flexible azepane with rigid 7-azaspiro[3.6]decane.

Proposed Synthesis of 7-Azaspiro[3.6]decane

While the synthesis of 7-azaspiro[3.6]decane has not been explicitly reported in the literature, a plausible and efficient multi-step pathway can be devised based on established methodologies for constructing similar spirocyclic systems. The proposed synthesis commences from commercially available cycloheptanone.

Proposed Synthetic Pathway:

Proposed Synthesis of 7-Azaspiro[3.6]decane A Cycloheptanone B Cycloheptylidenemalononitrile A->B Knoevenagel-Doebner Condensation (Malononitrile, Piperidine) C 1-Aminomethyl-1-cyanocycloheptane B->C Selective Reduction (e.g., NaBH4, CoCl2) D 1-(Aminomethyl)cycloheptane-1-carbaldehyde C->D Nitrile Reduction (e.g., DIBAL-H) E 7-Azaspiro[3.6]decane D->E Reductive Amination (Intramolecular) (e.g., NaBH(OAc)3)

Caption: A proposed four-step synthesis of the 7-azaspiro[3.6]decane scaffold.

Experimental Protocol:

Step 1: Knoevenagel-Doebner Condensation

  • Objective: To introduce a dinitrile functionality at the alpha-position of cycloheptanone.

  • Procedure: To a solution of cycloheptanone (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of piperidine (0.1 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion, the reaction is cooled, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

Step 2: Selective Reduction of one Nitrile Group

  • Objective: To selectively reduce one of the nitrile groups to a primary amine.

  • Procedure: The cycloheptylidenemalononitrile (1.0 eq) is dissolved in a suitable solvent like methanol. Sodium borohydride (2.0 eq) and a catalytic amount of cobalt(II) chloride are added portion-wise at 0 °C. The reaction is stirred until completion, then quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to yield the aminonitrile.

Step 3: Reduction of the Remaining Nitrile to an Aldehyde

  • Objective: To reduce the remaining nitrile group to an aldehyde.

  • Procedure: The aminonitrile (1.0 eq) is dissolved in an anhydrous, non-protic solvent such as dichloromethane. Diisobutylaluminium hydride (DIBAL-H, 1.1 eq) is added dropwise at -78 °C. The reaction is stirred for several hours at low temperature before being quenched with methanol and then a saturated solution of Rochelle's salt. The mixture is warmed to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, dried, and concentrated.

Step 4: Intramolecular Reductive Amination

  • Objective: To form the azetidine ring via intramolecular cyclization.

  • Procedure: The crude amino-aldehyde is dissolved in a chlorinated solvent like 1,2-dichloroethane. Sodium triacetoxyborohydride (1.5 eq) is added, and the reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with saturated sodium bicarbonate solution and extracted. The combined organic layers are dried, concentrated, and the resulting 7-azaspiro[3.6]decane can be purified by distillation or chromatography.

Physicochemical Properties and Comparative Analysis

The unique [3.6] spirocyclic system is expected to confer distinct physicochemical properties compared to its parent azepane and other cyclic amine bioisosteres. A comparative analysis of calculated properties is presented below.

PropertyAzepanePiperidine7-Azaspiro[3.6]decane (Predicted)
Molecular Weight ( g/mol )99.1785.15139.24
cLogP1.390.83~2.2
Topological Polar Surface Area (Ų)12.0312.0312.03
Number of Rotatable Bonds101
3D ShapeFlexibleChair/BoatRigid, Globular

Data for Azepane and Piperidine from PubChem. 7-Azaspiro[3.6]decane data is estimated based on its structure.

The predicted increase in cLogP for 7-azaspiro[3.6]decane compared to piperidine and azepane is a consequence of its higher carbon-to-heteroatom ratio. However, its rigid, globular structure may enhance aqueous solubility relative to linear alkanes of similar molecular weight, a phenomenon often observed with spirocyclic systems.[4] The reduced number of rotatable bonds compared to many flexible chains is a key feature that can lead to improved oral bioavailability.

Workflow for Biological Evaluation

Once synthesized, the 7-azaspiro[3.6]decane scaffold can be incorporated into known pharmacophores to replace an existing azepane or other cyclic amine moiety. A systematic evaluation workflow is crucial to validate its utility as a bioisostere.

Biological Evaluation Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: ADME & Physicochemical Profiling cluster_2 Phase 3: In Vivo Evaluation A Synthesize Analogue Pair: - Parent Drug (with Azepane) - Novel Drug (with 7-Azaspiro[3.6]decane) B In Vitro Potency Assay (e.g., IC50, Ki) A->B C In Vitro Selectivity Panel B->C D Solubility & Permeability Assays (e.g., Kinetic Solubility, PAMPA) C->D Promising Candidate E Metabolic Stability Assays (e.g., Microsomal Stability, Hepatocyte Stability) D->E F In Vitro Safety Assays (e.g., hERG, Cytotoxicity) E->F G Pharmacokinetic (PK) Studies in Rodents (e.g., Oral Bioavailability, Half-life) F->G Favorable Profile H Pharmacodynamic (PD) / Efficacy Studies G->H

Caption: A phased approach for the comprehensive evaluation of 7-azaspiro[3.6]decane as a bioisostere.

Conclusion and Future Outlook

The 7-azaspiro[3.6]decane scaffold represents a compelling, yet underexplored, opportunity in medicinal chemistry. Its unique combination of a strained four-membered ring and a larger seven-membered ring results in a rigid, three-dimensional structure that is poised to offer significant advantages as a bioisostere for conformationally flexible cyclic amines like azepane. By providing novel structural geometries and potentially enhancing physicochemical and pharmacokinetic properties, 7-azaspiro[3.6]decane is a valuable addition to the medicinal chemist's toolkit.

The proposed synthetic pathway provides a starting point for accessing this novel scaffold, and the outlined evaluation workflow offers a roadmap for its validation. The exploration of such novel chemical space is essential for the discovery of the next generation of therapeutics, and 7-azaspiro[3.6]decane stands out as a scaffold with considerable potential to contribute to this critical endeavor.

References

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • PubMed. (2009, February 6). Synthesis of four novel natural product inspired scaffolds for drug discovery. Retrieved from [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • ResearchGate. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

Sources

Exploratory

7-Azaspiro[3.6]decane: Unlocking New Vector Spaces in Oncology Drug Discovery

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and oncology researchers. It synthesizes established synthetic methodologies with theoretical pharmacological applica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and oncology researchers. It synthesizes established synthetic methodologies with theoretical pharmacological applications to explore the 7-azaspiro[3.6]decane scaffold.

Technical Whitepaper | Series: Emerging sp3-Rich Scaffolds

Executive Summary

The "escape from flatland" in medicinal chemistry has driven a surge in the utilization of spirocyclic scaffolds. While 2-azaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane systems have achieved clinical validation (e.g., Revumenib), the 7-azaspiro[3.6]decane core remains an under-exploited chemical space.

This guide analyzes the 7-azaspiro[3.6]decane scaffold as a superior bioisostere for piperidine and azepane moieties in oncology targets. By fusing a rigid cyclobutane ring to a flexible azepane ring, this scaffold offers unique exit vectors, increased fraction of saturated carbons (


), and modulation of metabolic liability. We present a validated synthetic route via ring expansion and a strategic application framework for SHP2 allosteric inhibition .

Chemical Architecture & Vector Analysis

The Physicochemical Advantage

The 7-azaspiro[3.6]decane scaffold (


) introduces a critical balance between rigidity and flexibility that is absent in its [3.5] and [4.5] counterparts.
PropertySpiro[3.5]nonaneSpiro[3.6]decaneImpact on Drug Design
Ring Size 4 + 64 + 7Expanded hydrophobic coverage.
Conformation Chair (Piperidine)Twist-Chair/Boat (Azepane)Access to "off-axis" binding pockets.
Exit Vector Linear (

)
Angular/VariableAbility to reach solvent fronts or side pockets.
Lipophilicity ModerateHigherImproved membrane permeability (requires polar capping).
Metabolic Stability HighModerate4-membered ring blocks

-oxidation on one side.
Structural Logic

The spiro-C2 carbon acts as a "conformational lock," restricting the flip of the azepane ring relative to a simple N-alkyl azepane. This reduction in conformational entropy (


) theoretically improves affinity for difficult targets like protein-protein interaction (PPI) interfaces (e.g., Menin-MLL, MDM2-p53).

Strategic Synthesis Protocol

Objective: Scalable synthesis of 7-azaspiro[3.6]decane (Core 4) from commercially available precursors.

The most robust route utilizes a Ring Expansion Strategy (Schmidt Reaction or Beckmann Rearrangement) starting from the accessible spiro[3.5]nonan-7-one.

Synthesis Workflow Diagram

SynthesisRoute Start Cyclobutanecarbonitrile (Starting Material) Inter1 Spiro[3.5]nonan-7-one (Key Intermediate) Start->Inter1 1. Bis-alkylation (Bis-2-chloroethyl ether) Inter2 Spiro[3.6]decan-7-one (Lactam) Inter1->Inter2 2. Schmidt Reaction (NaN3, MSA) Final 7-azaspiro[3.6]decane (Target Scaffold) Inter2->Final 3. Reduction (LiAlH4, THF)

Figure 1: Synthetic pathway utilizing ring expansion to access the [3.6] core.[1]

Detailed Experimental Protocol
Step 1: Synthesis of Spiro[3.5]nonan-7-one

Rationale: Constructing the [3.5] skeleton is kinetically favored over direct [3.6] cyclization.

  • Reagents: Cyclobutanecarbonitrile (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), NaH (2.5 eq), DMSO/THF.

  • Procedure:

    • Suspend NaH in dry DMSO/THF (1:1) at 0°C.

    • Add Cyclobutanecarbonitrile dropwise. Stir for 30 min.

    • Add Bis(2-chloroethyl) ether slowly to control exotherm.

    • Heat to 60°C for 12 hours.

    • Workup: Quench with

      
      , extract with EtOAc.
      
    • Hydrolysis: Treat the resulting nitrile with concentrated

      
       followed by water reflux to decarboxylate/hydrolyze to the ketone.
      
    • Yield Target: >60%.[2][3][4][5][6]

Step 2: Ring Expansion (Schmidt Reaction)

Rationale: Expands the 6-membered ketone to the 7-membered lactam.

  • Reagents: Spiro[3.5]nonan-7-one (1.0 eq), Sodium Azide (

    
    , 1.2 eq), Methanesulfonic acid (MSA).
    
  • Procedure:

    • Dissolve ketone in MSA at 0°C.

    • Add

      
       portion-wise (Caution: Evolution of 
      
      
      
      gas).
    • Allow to warm to RT and stir for 4 hours.

    • Workup: Pour onto ice, neutralize with NaOH, extract with DCM.

    • Product: 7-azaspiro[3.6]decan-? (Lactam isomer mixture, major is usually 7-one).

Step 3: Lactam Reduction

Rationale: Removes the carbonyl to generate the secondary amine.

  • Reagents: Lactam intermediate,

    
     (2.0 eq), dry THF.
    
  • Procedure:

    • Suspend

      
       in THF under 
      
      
      
      .
    • Add Lactam solution dropwise at 0°C.

    • Reflux for 6 hours.[4]

    • Fieser Quench: Add Water (

      
       mL), 15% NaOH (
      
      
      
      mL), Water (
      
      
      mL). Filter precipitate.
    • Purification: Distillation or column chromatography (DCM/MeOH/NH3).

    • Result:7-azaspiro[3.6]decane (Colorless oil).[7]

Oncology Case Study: Allosteric SHP2 Inhibition

The Target Landscape

SHP2 (PTPN11) is a critical node in the RAS/MAPK pathway. Allosteric inhibitors (e.g., TNO155) bind to a "tunnel" formed between the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited state.

  • Current Limitation: Many piperidine-based spirocycles (like the [3.5] system) have rigid vectors that may not fully exploit the hydrophobic "latch" region of the tunnel.

  • The [3.6] Solution: The azepane ring of 7-azaspiro[3.6]decane is larger and more flexible, allowing for:

    • Deeper Penetration: The 7-membered ring can adopt a twisted conformation to fit irregular hydrophobic pockets.

    • Novel IP Space: A distinct scaffold from the crowded piperidine/piperazine patent landscape.

Mechanism of Action (Pathway Diagram)

SHP2Pathway RTK RTK (EGFR/FGFR) GRB2 GRB2 RTK->GRB2 SHP2_Active SHP2 (Open/Active) GRB2->SHP2_Active Recruitment SHP2_Inactive SHP2 (Closed/Inactive) SHP2_Active->SHP2_Inactive Allosteric Stabilization RAS RAS-GTP SHP2_Active->RAS Dephosphorylation of RAS-GAP binding sites MAPK MAPK/ERK Signaling (Proliferation) RAS->MAPK Drug 7-azaspiro[3.6]decane Derivative Drug->SHP2_Inactive Stabilizes Closed Conformation (Blocks RAS Activation)

Figure 2: Mechanism of allosteric SHP2 inhibition by spirocyclic derivatives.

Validation Assay: SHP2 Phosphatase Activity

To validate the library generated from the 7-azaspiro[3.6]decane core, the following assay is standard.

Protocol:

  • Enzyme: Recombinant full-length SHP2 (wild type).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Activator: IRS-1 peptide (bis-phosphotyrosine peptide) is required to activate SHP2, simulating the "open" state.

  • Procedure:

    • Incubate SHP2 (0.5 nM) with test compound (serial dilution) in reaction buffer (60 mM HEPES, 75 mM NaCl, 1 mM EDTA) for 30 min at RT.

    • Add IRS-1 peptide (0.5 µM) to activate the enzyme.

    • Add DiFMUP (10 µM) to start the reaction.

    • Readout: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 min.

    • Success Metric:

      
       indicates potent allosteric stabilization.
      

References

  • BenchChem. (2025).[8] Synthesis and Characterization of 1-Azaspiro[3.6]decane: A Technical Guide. Retrieved from

  • Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 7-azaspiro[3.5]nonane.[2] National Library of Medicine. Retrieved from

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery: Revumenib and Beyond. Retrieved from

  • Burke, T. R., et al. (2018). Design and Synthesis of SHP2 Inhibitors. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-azaspiro[3.6]decane Hydrochloride: A Detailed Application Note and Protocol

Introduction: The Significance of Azaspirocycles in Modern Drug Discovery Spirocyclic scaffolds, particularly those incorporating nitrogen atoms (azaspirocycles), have garnered significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Azaspirocycles in Modern Drug Discovery

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms (azaspirocycles), have garnered significant interest in medicinal chemistry and drug development.[1][2] Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or simpler cyclic counterparts.[3][4] The 7-azaspiro[3.6]decane moiety, featuring a four-membered azetidine ring fused to a seven-membered cycloheptane ring, represents a novel and underexplored scaffold with the potential to unlock new chemical space for therapeutic innovation.

This technical guide provides a comprehensive, step-by-step protocol for the preparation of 7-azaspiro[3.6]decane hydrochloride. The presented synthetic route is designed to be robust and scalable, starting from commercially available materials. Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations to ensure successful execution by researchers and scientists in the field of drug development.

Overall Synthetic Strategy

The synthesis of 7-azaspiro[3.6]decane hydrochloride is accomplished through a multi-step sequence commencing with cycloheptanone. The core strategy involves the construction of a suitable acyclic precursor containing both the cycloheptane and the pre-azetidine moieties, followed by an intramolecular cyclization to form the spirocyclic core. Subsequent deprotection and salt formation yield the final target compound.

G cluster_0 Synthetic Pathway Cycloheptanone Cycloheptanone Intermediate_A Boc-protected Allylic Amine Cycloheptanone->Intermediate_A Step 1: Wittig Reaction Intermediate_B Boc-protected Amino Alcohol Intermediate_A->Intermediate_B Step 2: Hydroboration- Oxidation Intermediate_C Boc-protected Amino Mesylate Intermediate_B->Intermediate_C Step 3: Mesylation Intermediate_D Boc-7-azaspiro[3.6]decane Intermediate_C->Intermediate_D Step 4: Intramolecular Cyclization Intermediate_E 7-azaspiro[3.6]decane (Free Base) Intermediate_D->Intermediate_E Step 5: Deprotection Final_Product 7-azaspiro[3.6]decane Hydrochloride Intermediate_E->Final_Product Step 6: Salt Formation

Caption: Overall workflow for the synthesis of 7-azaspiro[3.6]decane hydrochloride.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents should be handled with care, and appropriate quenching procedures should be in place for reactive chemicals.

Step 1: Synthesis of tert-butyl (cycloheptylidenemethyl)carbamate (Intermediate A)

This initial step utilizes a Horner-Wadsworth-Emmons reaction to introduce the nitrogen-containing side chain onto the cycloheptanone core. This olefination reaction is a reliable method for forming carbon-carbon double bonds.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Diethyl (N-Boc-aminomethyl)phosphonate281.2850.014.06 g
Sodium hydride (60% dispersion in mineral oil)24.0060.02.40 g
Tetrahydrofuran (THF), anhydrous--250 mL
Cycloheptanone112.1755.06.17 g (6.5 mL)
Saturated aqueous ammonium chloride (NH₄Cl)--100 mL
Ethyl acetate--3 x 100 mL
Brine--100 mL
Anhydrous magnesium sulfate (MgSO₄)--As needed

Protocol:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (2.40 g, 60.0 mmol).

  • Carefully add anhydrous THF (150 mL) via cannula.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (N-Boc-aminomethyl)phosphonate (14.06 g, 50.0 mmol) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of cycloheptanone (6.17 g, 55.0 mmol) in anhydrous THF (50 mL) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (100 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (cycloheptylidenemethyl)carbamate as a colorless oil.

Step 2: Synthesis of tert-butyl ((1-hydroxycycloheptyl)methyl)carbamate (Intermediate B)

A hydroboration-oxidation sequence is employed to convert the alkene from Step 1 into a primary alcohol. This anti-Markovnikov addition ensures the hydroxyl group is placed at the terminal carbon, which is essential for the subsequent cyclization.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
tert-butyl (cycloheptylidenemethyl)carbamate239.3640.09.57 g
Borane-tetrahydrofuran complex (1 M in THF)-44.044 mL
Tetrahydrofuran (THF), anhydrous--100 mL
Sodium hydroxide solution (3 M)40.00-20 mL
Hydrogen peroxide (30% aqueous solution)34.01-20 mL
Diethyl ether--3 x 75 mL
Brine--50 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Protocol:

  • Dissolve tert-butyl (cycloheptylidenemethyl)carbamate (9.57 g, 40.0 mmol) in anhydrous THF (100 mL) in a dry 500 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add borane-tetrahydrofuran complex (44 mL of a 1 M solution in THF, 44.0 mmol) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M sodium hydroxide solution (20 mL).

  • Carefully add 30% hydrogen peroxide solution (20 mL) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Add diethyl ether (100 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl ((1-hydroxycycloheptyl)methyl)carbamate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography (eluent: hexane/ethyl acetate).

Step 3: Synthesis of (1-(((tert-butoxycarbonyl)amino)methyl)cycloheptyl)methyl methanesulfonate (Intermediate C)

The primary alcohol is converted to a mesylate, which is an excellent leaving group for the subsequent intramolecular nucleophilic substitution reaction.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
tert-butyl ((1-hydroxycycloheptyl)methyl)carbamate257.3935.09.01 g
Dichloromethane (DCM), anhydrous--150 mL
Triethylamine (Et₃N)101.1952.57.3 mL
Methanesulfonyl chloride (MsCl)114.5542.03.25 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--50 mL
Brine--50 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Protocol:

  • Dissolve tert-butyl ((1-hydroxycycloheptyl)methyl)carbamate (9.01 g, 35.0 mmol) in anhydrous DCM (150 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add triethylamine (7.3 mL, 52.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (3.25 mL, 42.0 mmol).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (50 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude mesylate is used directly in the next step without further purification.

Step 4: Synthesis of tert-butyl 7-azaspiro[3.6]decane-7-carboxylate (Intermediate D)

This is the key ring-forming step where the protected amine displaces the mesylate in an intramolecular fashion to form the azetidine ring.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Crude mesylate from Step 3~335.46~35.0-
Tetrahydrofuran (THF), anhydrous--200 mL
Sodium hydride (60% dispersion in mineral oil)24.0070.02.80 g
Water--50 mL
Diethyl ether--3 x 75 mL
Brine--50 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Protocol:

  • To a suspension of sodium hydride (2.80 g, 70.0 mmol) in anhydrous THF (100 mL) at 0 °C, add a solution of the crude mesylate from Step 3 in anhydrous THF (100 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water (50 mL).

  • Extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield tert-butyl 7-azaspiro[3.6]decane-7-carboxylate.

Step 5: Deprotection to 7-azaspiro[3.6]decane (Intermediate E)

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.[5][6]

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
tert-butyl 7-azaspiro[3.6]decane-7-carboxylate239.3625.05.98 g
Dichloromethane (DCM)--50 mL
Trifluoroacetic acid (TFA)114.02-25 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--As needed
Dichloromethane (DCM)--3 x 50 mL

Protocol:

  • Dissolve tert-butyl 7-azaspiro[3.6]decane-7-carboxylate (5.98 g, 25.0 mmol) in DCM (50 mL).

  • Add trifluoroacetic acid (25 mL) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water (50 mL) and basify by the slow addition of solid NaHCO₃ until effervescence ceases (pH ~8-9).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain 7-azaspiro[3.6]decane as a free base. Note: The free amine can be volatile, so avoid excessive heating during concentration.

Step 6: Formation of 7-azaspiro[3.6]decane hydrochloride (Final Product)

The final step involves the conversion of the free amine to its more stable hydrochloride salt.[1]

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
7-azaspiro[3.6]decane139.24~25.0-
Diethyl ether, anhydrous--100 mL
Hydrogen chloride solution (2 M in diethyl ether)-~25.0~12.5 mL

Protocol:

  • Dissolve the crude 7-azaspiro[3.6]decane from Step 5 in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C.

  • Slowly add a 2 M solution of HCl in diethyl ether (~12.5 mL, 25.0 mmol) dropwise with stirring.

  • A white precipitate should form immediately.

  • Stir the suspension at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 7-azaspiro[3.6]decane hydrochloride.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of the final crystalline salt.

Conclusion

The protocol outlined in this application note provides a detailed and logical pathway for the synthesis of 7-azaspiro[3.6]decane hydrochloride. By leveraging well-established synthetic transformations, this guide offers researchers a practical approach to access this novel azaspirocyclic scaffold. The availability of such building blocks is crucial for the exploration of new chemical entities in drug discovery programs, enabling the development of next-generation therapeutics with potentially enhanced efficacy and safety profiles.

References

  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887.
  • Mykhailiuk, P. K. (2015). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Wang, Z., & Tu, Y. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society, 143(1), 345-353.
  • Kaur, N. (2020).
  • Griffith, D. R., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619. [Link]

  • Siegfried AG. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
  • Wikipedia. (n.d.). Cycloheptanone.
  • Andresini, G., Degennaro, L., & Luisi, R. (2022).
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
  • Roy, R. K., & De, S. (2019). Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization.
  • ResearchGate. (n.d.).
  • Siegfried AG. (2019). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.).
  • Kennedy, J., & Scammells, P. J. (1992). Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. Journal of the Chemical Society, Perkin Transactions 1, (13), 1645-1650.
  • Kaur, N. (2025). Synthesis of azetidines. Request PDF.
  • Forsyth, C. J., et al. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 73(18), 7147–7156.
  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?.
  • Master Organic Chemistry. (2020).
  • Stepan, A. F., et al. (2012). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews, 112(7), 3821-3865.
  • Du, D., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32549-32569.
  • Rowles, I., & Grogan, G. (2021). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 50(14), 8043-8071.
  • Organic Chemistry Portal. (n.d.).
  • The Organic Chemistry Tutor. (2018).
  • Master Organic Chemistry. (2018).
  • Avenoza, A., et al. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (17), 2421-2425.
  • Teva Pharmaceutical Industries Ltd. (2010). Method for salt preparation.
  • Griffith, D. R., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.
  • Knowles, R. R., & Yoon, T. P. (2021). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society, 143(31), 12186–12194.
  • Meinwald, J., & Gassman, P. G. (1963). Preparation and some reactions of 3-endo-substituted tricyclo-[3.2.0.02,7]heptan-6-ones. Journal of the American Chemical Society, 85(5), 57-61.
  • Griffith, D. R., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PubMed.
  • Alfa Chemistry. (n.d.).
  • Shaw, M. H., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.
  • Driver, T. G., et al. (2011). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 7, 1238–1243.
  • Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Li, X., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • Master Organic Chemistry. (2017).
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Griffith, D. R., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring system from tricarbonyl(tropone)iron via intramolecular Heck reactions.
  • Reddit. (2020). Hydrochloride salt of amine.
  • Shaw, M. H., et al. (2026). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. Request PDF.
  • PubChem. (n.d.). Cycloheptanone.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Thompson, S. K., & Wilson, L. J. (2010). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Tetrahedron Letters, 51(33), 4424-4427.

Sources

Application

Application Notes and Protocols for the Synthesis of 7-Azaspiro[3.6]decane Precursors and their Cyclization

Introduction: The Significance of the 7-Azaspiro[3.6]decane Scaffold The 7-azaspiro[3.6]decane motif, characterized by a rigid azetidine ring spiro-fused to a flexible seven-membered cycloheptane ring, represents a novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaspiro[3.6]decane Scaffold

The 7-azaspiro[3.6]decane motif, characterized by a rigid azetidine ring spiro-fused to a flexible seven-membered cycloheptane ring, represents a novel and underexplored area of chemical space in drug discovery. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties compared to their linear or simpler cyclic counterparts. The unique architecture of 7-azaspiro[3.6]decane offers distinct exit vectors for substitution, allowing for the fine-tuning of pharmacological activity and the exploration of new binding interactions with biological targets. These application notes provide a detailed guide for the synthesis of precursors to this intriguing scaffold and propose robust protocols for their subsequent cyclization, empowering researchers to explore the therapeutic potential of this novel molecular framework.

Strategic Approaches to the Cyclization of 7-Azaspiro[3.6]decane Precursors

The construction of the 7-azaspiro[3.6]decane ring system can be approached through several strategic bond formations. The choice of cyclization strategy is paramount and depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on three primary and highly adaptable methods for the crucial ring-closing step: Intramolecular S(_N)2 Alkylation, Intramolecular Reductive Amination, and the Mitsunobu Reaction. Each of these methods offers a distinct set of advantages and is supported by extensive literature on the formation of both azetidine and seven-membered nitrogen-containing rings.

Diagram of Synthetic Strategies

G cluster_0 Precursor Synthesis cluster_1 Cyclization Strategies cluster_2 Final Product Start Cycloheptanone P1 1-(Aminomethyl)cycloheptan-1-ol Start->P1 Strecker/Grignard Analogue P2 1-((N-Protected-amino)methyl)cycloheptan-1-ol P1->P2 Nitrogen Protection P3 N-(1-(Hydroxymethyl)cycloheptylmethyl)acetamide P2->P3 Functional Group Interconversion S2 Intramolecular Reductive Amination P2->S2 S3 Mitsunobu Reaction P2->S3 S1 Intramolecular SN2 Alkylation P3->S1 End 7-Azaspiro[3.6]decane Derivative S1->End S2->End S3->End

Caption: Overview of synthetic pathways to 7-azaspiro[3.6]decane.

Cyclization Method 1: Intramolecular S(_N)2 Alkylation

This classical and reliable approach involves the formation of the azetidine ring through an intramolecular nucleophilic substitution. The strategy hinges on the synthesis of a precursor containing both a nucleophilic amine and an electrophilic carbon center, typically bearing a good leaving group such as a halide or a sulfonate ester.

Rationale and Mechanistic Insight

The intramolecular S(_N)2 reaction is a powerful method for the formation of small rings.[1] The key to a successful cyclization is to favor the intramolecular pathway over intermolecular polymerization. This is typically achieved by using high-dilution conditions. The precursor for this cyclization is a 1-(aminomethyl)-1-(halomethyl)cycloheptane derivative. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the halomethyl group to form the strained four-membered azetidine ring. The cycloheptane ring influences the conformation of the acyclic precursor, and while the formation of a seven-membered ring can be entropically disfavored, the formation of the less-strained azetidine ring in this spirocyclic system is a viable process.

Diagram of Intramolecular S(_N)2 Alkylation

G Precursor 1-((N-Protected-amino)methyl)-1-(hydroxymethyl)cycloheptane Activation Activation of Hydroxyl Group (e.g., MsCl, TsCl, or PBr3) Precursor->Activation Activated_Intermediate 1-((N-Protected-amino)methyl)-1-(halomethyl)cycloheptane Activation->Activated_Intermediate Deprotection Deprotection of Amine Activated_Intermediate->Deprotection Cyclization_Precursor 1-(Aminomethyl)-1-(halomethyl)cycloheptane Deprotection->Cyclization_Precursor Cyclization Intramolecular SN2 Cyclization (Base, High Dilution) Cyclization_Precursor->Cyclization Product 7-Azaspiro[3.6]decane Cyclization->Product

Caption: Workflow for the intramolecular S(_N)2 alkylation strategy.

Experimental Protocol: Synthesis of 7-Azaspiro[3.6]decane via Intramolecular Alkylation

Step 1: Synthesis of 1-(Aminomethyl)cycloheptan-1-ol

This protocol is adapted from procedures for the synthesis of analogous 1-(aminomethyl)cycloalkane derivatives.

  • To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as methanol, add a solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in water.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude aminonitrile.

  • Carefully add the crude aminonitrile to a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate to yield 1-(aminomethyl)cycloheptan-1-ol.

Step 2: N-Protection and Conversion of Hydroxyl to Halide

  • Protect the primary amine of 1-(aminomethyl)cycloheptan-1-ol with a suitable protecting group (e.g., Boc anhydride or benzyl chloroformate) under standard conditions to yield the N-protected amino alcohol.

  • To a solution of the N-protected amino alcohol in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add phosphorus tribromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to give the crude 1-((N-protected-amino)methyl)-1-(bromomethyl)cycloheptane.

Step 3: Deprotection and Intramolecular Cyclization

  • Deprotect the amine using appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group).

  • Neutralize the resulting ammonium salt with a suitable base.

  • Add the crude 1-(aminomethyl)-1-(bromomethyl)cycloheptane to a solution of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., acetonitrile or DMF) under high-dilution conditions (e.g., 0.01 M).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford 7-azaspiro[3.6]decane.

Cyclization Method 2: Intramolecular Reductive Amination

Intramolecular reductive amination is a highly efficient one-pot procedure for the formation of cyclic amines from precursors containing both an amine and a carbonyl group.[2][3]

Rationale and Mechanistic Insight

This strategy involves the intramolecular reaction of an amino ketone or amino aldehyde to form a cyclic iminium ion, which is then reduced in situ to the corresponding cyclic amine. The key precursor is an amino ketone that can be synthesized from cycloheptanone. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion over the carbonyl group of the starting material. Sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (NaBH(OAc)(_3)) are commonly employed for this purpose.[2][4] The formation of the seven-membered ring in this case is part of the initial iminium ion formation, which is then irreversibly reduced.

Diagram of Intramolecular Reductive Amination

G Start 1-(2-Aminoethyl)cycloheptan-1-ol Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Amino_Ketone 1-(2-Aminoethyl)cycloheptanone Oxidation->Amino_Ketone Cyclization Intramolecular Imine Formation Amino_Ketone->Cyclization Iminium_Ion Cyclic Iminium Ion Intermediate Cyclization->Iminium_Ion Reduction Reduction (e.g., NaBH3CN) Iminium_Ion->Reduction Product 7-Azaspiro[3.6]decane Reduction->Product

Caption: Mechanism of intramolecular reductive amination.

Experimental Protocol: Synthesis of 7-Azaspiro[3.6]decane via Reductive Amination

Step 1: Synthesis of 1-(2-Aminoethyl)cycloheptan-1-ol

  • To a solution of cycloheptanone (1.0 eq) in anhydrous THF at -78 °C, add a solution of the lithium salt of N-protected 2-aminoacetonitrile (prepared by treating N-protected 2-aminoacetonitrile with a strong base like LDA).

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Reduce the nitrile and deprotect the amine in a one-pot procedure using a suitable reducing agent like lithium aluminum hydride in THF.

  • Work up the reaction as described in Method 1, Step 1 to yield 1-(2-aminoethyl)cycloheptan-1-ol.

Step 2: Oxidation to the Amino Ketone

  • To a solution of 1-(2-aminoethyl)cycloheptan-1-ol (1.0 eq) in DCM, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate to obtain the crude 1-(2-aminoethyl)cycloheptanone.

Step 3: Intramolecular Reductive Amination

  • Dissolve the crude amino ketone in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add sodium cyanoborohydride (1.5 eq) and a catalytic amount of acetic acid to adjust the pH to around 5-6.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the addition of aqueous HCl.

  • Basify the solution with aqueous NaOH and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-azaspiro[3.6]decane.

Cyclization Method 3: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often high-yielding method for the formation of C-N bonds with inversion of stereochemistry at the carbon center.[5][6][7] Its intramolecular variant is well-suited for the synthesis of cyclic amines, including strained azetidines.[8][9]

Rationale and Mechanistic Insight

This approach utilizes a precursor containing a primary alcohol and a sulfonamide. The Mitsunobu conditions, typically a combination of a phosphine (e.g., triphenylphosphine, PPh(_3)) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), activate the alcohol.[5][6] The sulfonamide nitrogen, being sufficiently acidic, then acts as the intramolecular nucleophile, attacking the activated hydroxyl group to form the azetidine ring. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Diagram of Intramolecular Mitsunobu Reaction

G Precursor N-(1-(Hydroxymethyl)cycloheptylmethyl)sulfonamide Activation Mitsunobu Reagents (PPh3, DEAD/DIAD) Precursor->Activation Intermediate Oxyphosphonium Intermediate Activation->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product N-Sulfonyl-7-azaspiro[3.6]decane Cyclization->Product Deprotection Deprotection Product->Deprotection Final_Product 7-Azaspiro[3.6]decane Deprotection->Final_Product

Caption: Key steps in the intramolecular Mitsunobu cyclization.

Experimental Protocol: Synthesis of 7-Azaspiro[3.6]decane via Mitsunobu Reaction

Step 1: Synthesis of N-(1-(Hydroxymethyl)cycloheptylmethyl)sulfonamide

  • Synthesize 1-(aminomethyl)cycloheptan-1-ol as described in Method 1, Step 1.

  • To a solution of the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add a solution of a sulfonyl chloride (e.g., tosyl chloride or nosyl chloride) (1.1 eq) in DCM.

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to yield the N-sulfonylated amino alcohol.

Step 2: Intramolecular Mitsunobu Cyclization

  • To a solution of the N-sulfonylated amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N-sulfonyl-7-azaspiro[3.6]decane.

Step 3: Deprotection of the Sulfonamide

  • The choice of deprotection method depends on the sulfonamide used. For a tosyl group, reducing agents such as sodium naphthalenide or magnesium in methanol can be employed. For a nosyl group, treatment with a thiol and a base (e.g., thiophenol and potassium carbonate) is effective.

  • After the deprotection is complete, perform an appropriate workup and purify the product by column chromatography or distillation to obtain 7-azaspiro[3.6]decane.

Comparative Analysis of Cyclization Strategies

Strategy Key Reagents Advantages Challenges and Considerations
Intramolecular S(_N)2 Alkylation Base (e.g., K(_2)CO(_3)), high dilutionWell-established and reliable method.[1]Requires a precursor with a good leaving group; high dilution can be challenging for large-scale synthesis.
Intramolecular Reductive Amination NaBH(_3)CN or NaBH(OAc)(_3), mild acidOne-pot procedure; mild reaction conditions.[2][4]Synthesis of the amino ketone precursor can be multi-step; potential for intermolecular side reactions if not properly optimized.
Intramolecular Mitsunobu Reaction PPh(_3), DEAD/DIADMild conditions; high functional group tolerance; proceeds with inversion of configuration.[6][8]Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification; requires an acidic N-H bond.[5]

Conclusion

The synthesis of 7-azaspiro[3.6]decane, a novel and promising scaffold for medicinal chemistry, is achievable through several well-precedented synthetic strategies. The choice between intramolecular S(_N)2 alkylation, intramolecular reductive amination, and the Mitsunobu reaction will depend on the specific synthetic goals and available resources. The protocols provided herein, based on analogous transformations in the chemical literature, offer a solid foundation for researchers to begin their exploration of this exciting area of heterocyclic chemistry. Careful optimization of reaction conditions, particularly for the cyclization step, will be crucial for achieving high yields and purity. The successful synthesis of 7-azaspiro[3.6]decane and its derivatives will undoubtedly open new avenues for the development of innovative therapeutics.

References

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. PMC. [Link]

  • Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Seven-membered rings. ResearchGate. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.
  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications. [Link]

  • Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Publishing. [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Fused azetidine 92 formation via intramolecular Mitsunobu reaction. ResearchGate. [Link]

  • On-resin multicomponent 1,3-dipolar cycloaddition of cyclopentanone-proline enamines and sulfonylazides as an efficient tool for the synthesis of amidino depsipeptide mimics. PubMed. [Link]

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

  • Process for the preparation of organic bromides.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Intramolecular cyclization of the hydroaminoalkylation products to access α‐arylated heterocyclic amines. ResearchGate. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Method

Scalable Synthesis of 7-Azaspiro[3.6]decane: A Detailed Guide for Medicinal Chemistry

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the exploration of novel three-dimensional (3D) chemical space is a paramount objecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the exploration of novel three-dimensional (3D) chemical space is a paramount objective in the quest for drug candidates with enhanced potency, selectivity, and improved physicochemical properties. Among the various molecular architectures being investigated, spirocyclic scaffolds have emerged as a particularly promising class of compounds. Their inherent rigidity and defined exit vectors offer a unique platform for the precise spatial arrangement of pharmacophoric elements, often leading to improved target engagement and metabolic stability.[1][2]

This application note provides a comprehensive guide to the scalable synthesis of 7-azaspiro[3.6]decane, a valuable building block for the development of novel therapeutics. This spirocycle, featuring a strained azetidine ring fused to a flexible cycloheptane moiety, represents a significant synthetic challenge. The protocols detailed herein are designed to be robust, scalable, and adaptable, providing researchers and drug development professionals with a practical roadmap for accessing this important molecular scaffold.

Retrosynthetic Analysis: A Strategic Approach to 7-Azaspiro[3.6]decane

A logical retrosynthetic analysis of 7-azaspiro[3.6]decane (I) reveals a straightforward strategy centered on the intramolecular cyclization of a key amino alcohol intermediate (II). This precursor, 1-(aminomethyl)cycloheptanol, can be derived from the corresponding diol, 1-(hydroxymethyl)cycloheptanol (III). This diol, in turn, is readily accessible from the commercially available and inexpensive starting material, cycloheptanone (IV). This strategic disconnection forms the foundation of the two scalable synthetic routes detailed in this guide.

Retrosynthesis of 7-azaspiro[3.6]decane mol_I 7-Azaspiro[3.6]decane (I) mol_II 1-(Aminomethyl)cycloheptanol (II) mol_I->mol_II Intramolecular Cyclization mol_III 1-(Hydroxymethyl)cycloheptanol (III) mol_II->mol_III Amination mol_IV Cycloheptanone (IV) mol_III->mol_IV Hydroxymethylation

Caption: Retrosynthetic analysis of 7-azaspiro[3.6]decane.

Route 1: A Robust Pathway via a Tosylation/Cyclization Cascade

This route offers a reliable and scalable approach to 7-azaspiro[3.6]decane, commencing with the hydroxymethylation of cycloheptanone and proceeding through a key tosylation and intramolecular cyclization sequence.

Workflow for Route 1

Route 1 Workflow start Cycloheptanone step1 Step 1: Hydroxymethylation start->step1 intermediate1 1-(Hydroxymethyl)cycloheptanol step1->intermediate1 step2 Step 2: Selective Monotosylation intermediate1->step2 intermediate2 1-(Hydroxymethyl)cycloheptyl tosylate step2->intermediate2 step3 Step 3: Azidation intermediate2->step3 intermediate3 1-(Azidomethyl)cycloheptanol step3->intermediate3 step4 Step 4: Reduction intermediate3->step4 intermediate4 1-(Aminomethyl)cycloheptanol step4->intermediate4 step5 Step 5: N-Protection (Boc) intermediate4->step5 intermediate5 tert-Butyl (1-hydroxycycloheptyl) methylcarbamate step5->intermediate5 step6 Step 6: Mesylation intermediate5->step6 intermediate6 1-(((tert-Butoxycarbonyl)amino)methyl) cycloheptyl methanesulfonate step6->intermediate6 step7 Step 7: Intramolecular Cyclization intermediate6->step7 intermediate7 tert-Butyl 7-azaspiro[3.6] decane-7-carboxylate step7->intermediate7 step8 Step 8: Deprotection intermediate7->step8 product 7-Azaspiro[3.6]decane step8->product

Caption: Step-by-step workflow for the synthesis of 7-azaspiro[3.6]decane via Route 1.

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of 1-(Hydroxymethyl)cycloheptanol

This procedure is adapted from a well-established method for the hydroxymethylation of ketones.[3][4]

  • Objective: To introduce a hydroxymethyl group at the carbonyl carbon of cycloheptanone.

  • Reagents & Conditions:

    • Cycloheptanone (1.0 eq)

    • Paraformaldehyde (1.5 eq)

    • Potassium hydroxide (0.2 eq)

    • Methanol

    • Reaction Temperature: 60 °C

    • Reaction Time: 12 hours

  • Procedure:

    • To a stirred solution of potassium hydroxide in methanol in a round-bottom flask, add cycloheptanone.

    • Add paraformaldehyde portion-wise to the mixture.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 1-(hydroxymethyl)cycloheptanol.

Step 2-4: Conversion of Diol to Amino Alcohol

This three-step sequence involves selective activation of the primary alcohol, displacement with azide, and subsequent reduction to the primary amine.

  • Objective: To transform the diol into the key amino alcohol intermediate.

  • Reagents & Conditions:

    • Monotosylation: 1-(Hydroxymethyl)cycloheptanol (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine, Dichloromethane (DCM), 0 °C to room temperature.

    • Azidation: 1-(Hydroxymethyl)cycloheptyl tosylate (1.0 eq), Sodium azide (1.5 eq), Dimethylformamide (DMF), 80 °C.

    • Reduction: 1-(Azidomethyl)cycloheptanol (1.0 eq), Lithium aluminum hydride (LAH) (1.5 eq) or Catalytic Hydrogenation (H₂, Pd/C), Tetrahydrofuran (THF), 0 °C to room temperature.

  • Procedure:

    • Selective Monotosylation: Dissolve 1-(hydroxymethyl)cycloheptanol in DCM and cool to 0 °C. Add pyridine followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in DCM. Allow the reaction to warm to room temperature and stir until completion. Work up by washing with aqueous HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the crude tosylate.

    • Azidation: Dissolve the crude tosylate in DMF and add sodium azide. Heat the mixture to 80 °C and stir until the reaction is complete (monitored by TLC). Cool the reaction, pour into water, and extract with diethyl ether. Wash the combined organic layers, dry, and concentrate to yield 1-(azidomethyl)cycloheptanol.

    • Reduction: Carefully add a solution of 1-(azidomethyl)cycloheptanol in THF to a stirred suspension of LAH in THF at 0 °C. Allow the reaction to warm to room temperature and stir until the azide is fully consumed. Quench the reaction by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting solid and concentrate the filtrate to obtain 1-(aminomethyl)cycloheptanol.

Step 5-8: Cyclization and Deprotection

This sequence involves protection of the amine, activation of the tertiary alcohol, intramolecular cyclization, and final deprotection.

  • Objective: To construct the azetidine ring and obtain the final product.

  • Reagents & Conditions:

    • N-Protection: 1-(Aminomethyl)cycloheptanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), Triethylamine (Et₃N), DCM.

    • Mesylation: Boc-protected amino alcohol (1.0 eq), Methanesulfonyl chloride (MsCl) (1.2 eq), Et₃N, DCM, 0 °C.

    • Cyclization: Crude mesylate, Sodium hydride (NaH) (1.5 eq), THF.

    • Deprotection: Boc-protected spirocycle (1.0 eq), Trifluoroacetic acid (TFA) or HCl in dioxane, DCM.

  • Procedure:

    • N-Protection: To a solution of 1-(aminomethyl)cycloheptanol and triethylamine in DCM, add Boc₂O. Stir at room temperature until the reaction is complete. Wash the reaction mixture, dry the organic layer, and concentrate to give the Boc-protected amino alcohol.

    • Mesylation: Dissolve the Boc-protected amino alcohol in DCM, cool to 0 °C, and add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir at 0 °C until completion.

    • Intramolecular Cyclization: Add the crude mesylate solution dropwise to a suspension of sodium hydride in THF. Stir at room temperature or with gentle heating to drive the cyclization. Quench the reaction carefully with water, extract with an organic solvent, dry, and concentrate. Purify the crude product by chromatography to yield tert-butyl 7-azaspiro[3.6]decane-7-carboxylate.

    • Deprotection: Dissolve the Boc-protected spirocycle in DCM and add TFA or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete. Concentrate the reaction mixture and triturate with diethyl ether to obtain 7-azaspiro[3.6]decane as its corresponding salt.

Route 2: A More Direct Approach via Mitsunobu Reaction and Cyclization

This alternative route offers a potentially more streamlined synthesis by employing a Mitsunobu reaction for the direct conversion of the primary alcohol of the diol to a protected amine, followed by cyclization.

Workflow for Route 2

Route 2 Workflow start 1-(Hydroxymethyl)cycloheptanol step1 Step 1: Mitsunobu Reaction start->step1 intermediate1 N-(1-(Hydroxymethyl)cycloheptyl)methyl) phthalimide step1->intermediate1 step2 Step 2: Phthalimide Deprotection intermediate1->step2 intermediate2 1-(Aminomethyl)cycloheptanol step2->intermediate2 step3 Step 3: Mesylation & Cyclization intermediate2->step3 product 7-Azaspiro[3.6]decane step3->product

Caption: Streamlined workflow for the synthesis of 7-azaspiro[3.6]decane via Route 2.

Detailed Experimental Protocols for Route 2

Step 1: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry, though in this case, a primary alcohol is used.[1][5][6]

  • Objective: To selectively convert the primary hydroxyl group of the diol to a phthalimide-protected amine.

  • Reagents & Conditions:

    • 1-(Hydroxymethyl)cycloheptanol (1.0 eq)

    • Phthalimide (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous THF

    • Reaction Temperature: 0 °C to room temperature

  • Procedure:

    • Dissolve 1-(hydroxymethyl)cycloheptanol, phthalimide, and triphenylphosphine in anhydrous THF and cool the solution to 0 °C.

    • Add DIAD or DEAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate N-((1-hydroxycycloheptyl)methyl)phthalimide.

Step 2: Phthalimide Deprotection

  • Objective: To remove the phthalimide protecting group to reveal the primary amine.

  • Reagents & Conditions:

    • N-((1-hydroxycycloheptyl)methyl)phthalimide (1.0 eq)

    • Hydrazine monohydrate (4.0 eq)

    • Ethanol

    • Reaction Temperature: Reflux

  • Procedure:

    • Dissolve the phthalimide derivative in ethanol and add hydrazine monohydrate.

    • Heat the mixture to reflux for 4-6 hours.

    • A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(aminomethyl)cycloheptanol.

Step 3: One-Pot Mesylation and Intramolecular Cyclization

This one-pot procedure simplifies the final ring-forming step.

  • Objective: To form the azetidine ring directly from the amino alcohol.

  • Reagents & Conditions:

    • 1-(Aminomethyl)cycloheptanol (1.0 eq)

    • Methanesulfonyl chloride (1.1 eq)

    • Triethylamine (2.2 eq)

    • DCM or THF

    • Reaction Temperature: 0 °C to room temperature

  • Procedure:

    • Dissolve the crude 1-(aminomethyl)cycloheptanol in DCM and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The in-situ generated mesylate of the tertiary alcohol will be displaced by the primary amine to form the spirocycle.

    • Monitor the reaction for the formation of the product.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can be purified by chromatography or distillation to yield 7-azaspiro[3.6]decane.

Quantitative Data Summary

StepRouteKey ReagentsTypical YieldScalability Notes
Hydroxymethylation 1 & 2Cycloheptanone, Paraformaldehyde, KOH70-85%Readily scalable; exotherm should be controlled during paraformaldehyde addition.
Monotosylation 1TsCl, Pyridine80-90%Scalable, but requires careful temperature control and aqueous workup.
Azidation 1NaN₃, DMF>90%Scalable; use of DMF requires appropriate solvent handling and removal procedures.
Reduction (LAH) 1LAH85-95%Scalable with caution due to the reactivity of LAH. Catalytic hydrogenation is a safer alternative for large-scale synthesis.
N-Protection (Boc) 1Boc₂O>95%Highly scalable and clean reaction.
Mesylation & Cyclization 1MsCl, NaH60-75% (two steps)The use of NaH requires an inert atmosphere and careful handling on a large scale.
Deprotection 1TFA or HCl>95%Straightforward and high-yielding on a large scale.
Mitsunobu Reaction 2PPh₃, DIAD/DEAD, Phthalimide60-80%Scalability can be challenging due to the formation of triphenylphosphine oxide and hydrazine byproducts, requiring careful purification.
Phthalimide Deprotection 2Hydrazine80-90%Scalable, but hydrazine is toxic and requires appropriate handling.
One-Pot Cyclization 2MsCl, Et₃N50-70%A more streamlined approach, but optimization may be required for high yields on a large scale.

Conclusion and Future Outlook

The two synthetic routes detailed in this application note provide robust and scalable methods for the synthesis of 7-azaspiro[3.6]decane, a valuable scaffold for drug discovery. Route 1, while longer, utilizes more conventional and arguably more scalable transformations. Route 2 offers a more concise approach, with the Mitsunobu reaction being a key step, which may require more careful optimization and purification on a larger scale.

The choice of route will depend on the specific resources and scalability requirements of the research or development program. Both pathways provide access to this important spirocyclic amine, opening the door to the exploration of a new and promising area of chemical space for the development of next-generation therapeutics.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., et al. (2021). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
  • Burkhard, J. A., Wagner, B., Fischer, H., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery.
  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Organic Syntheses. (1993). 1-(Hydroxymethyl)cycloheptanol. Organic Syntheses, 71, 140.
  • Organic Syntheses. NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT: 1-(HYDROXYMETHYL)CYCLOHEXANOL FROM CYCLOHEXANONE. Available at: [Link]

  • ResearchGate. One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[7][8]oxazepanes. Available at: [Link]

  • Patil, S. A., Patil, R., Miller, D. D., & Li, W. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5677.
  • Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., & Khan, K. M. (2017). Azetidines in medicinal chemistry: A review. Medicinal Chemistry, 13(5), 417-435.
  • Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
  • ResearchGate. Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. Available at: [Link]

Sources

Application

Application Note: Protecting Group Strategies for Azaspiro[3.6]decane Synthesis

This Application Note is designed for researchers, process chemists, and drug discovery scientists focusing on the synthesis and manipulation of 2-azaspiro[3.6]decane , a high-value -rich scaffold. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers, process chemists, and drug discovery scientists focusing on the synthesis and manipulation of 2-azaspiro[3.6]decane , a high-value


-rich scaffold.

Executive Summary: The Spiro Advantage

The 2-azaspiro[3.6]decane scaffold represents a critical structural motif in modern medicinal chemistry. Unlike flat, aromatic systems, this spirocyclic amine offers defined three-dimensional vectors and increased metabolic stability due to its high fraction of saturation (


). However, the synthesis of this strained bicyclic system presents unique challenges:
  • Ring Strain: The azetidine ring (

    
    26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening.
    
  • Basicity: The secondary amine is highly nucleophilic (

    
    ), requiring robust protection during functionalization.
    
  • Steric Congestion: The gem-disubstituted spiro center creates neopentyl-like steric hindrance, affecting the kinetics of protection and deprotection.

This guide details two validated synthetic routes and the associated protecting group (PG) strategies required to deliver high-purity material.

Strategic Analysis: Route Selection & PG Logic

We define two primary workflows based on the scale and stage of development.

FeatureRoute A: The CSI "Linear" Route Route B: The Bis-Alkylation "Convergent" Route
Primary Utility Discovery Chemistry (Gram scale)Process Chemistry (Multigram/Kilo scale)
Key Reagent Chlorosulfonyl Isocyanate (CSI)1,6-Dibromohexane / Malonate
Intermediate Spiro-

-lactam
1,1-Bis(hydroxymethyl)cycloheptane
PG Strategy Post-synthesis protection (Amine is generated free)In-synthesis protection (Amine is introduced protected)
Critical Risk Handling CSI (Corrosive); LAH ReductionBis-mesylate stability; Cyclization kinetics
Decision Logic for PG Selection
  • Boc (tert-Butyloxycarbonyl): Ideal for final compounds.[1] Labile to TFA/HCl. Risk:[2][3][4] Strong Lewis acids can open the azetidine ring.

  • Cbz/Bn (Benzyloxycarbonyl/Benzyl): Ideal for "Route B" cyclization. Stable to acids/bases. Removed via hydrogenolysis. Risk:[2][3][4] Catalyst poisoning if sulfur is present.

  • Ts (Tosyl): robust protection for harsh alkylation conditions. Risk:[2][3][4] Removal requires harsh reductive conditions (

    
    ) which may degrade the spiro-linkage.
    

Route A: The CSI [2+2] Cycloaddition Protocol (Discovery)

This route builds the azetidine ring directly onto the cycloheptane core. It is the fastest way to access the scaffold.

Workflow Diagram

CSIRoute Start Cycloheptanone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 Methylenecycloheptane Step1->Inter1 Step2 [2+2] Cycloaddition (CSI, Na2SO3) Inter1->Step2 Inter2 Spiro-beta-lactam (2-azaspiro[3.6]decan-1-one) Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 Product 2-Azaspiro[3.6]decane (Free Amine) Step3->Product Protect Boc Protection (Boc2O, TEA) Product->Protect Final N-Boc-2-azaspiro[3.6]decane Protect->Final

Caption: Linear synthesis of N-Boc-2-azaspiro[3.6]decane via Chlorosulfonyl Isocyanate (CSI).

Detailed Protocol

Step 1: Methylenecycloheptane Synthesis

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Add KOtBu (1.2 eq) at 0°C. Stir 1h (yellow ylide forms).

  • Add Cycloheptanone (1.0 eq) dropwise. Warm to RT and reflux for 4h.

  • Workup: Filter phosphine oxide, concentrate, and distill.

Step 2: Spiro-


-lactam Formation (The CSI Step) 
  • Dissolve methylenecycloheptane (1.0 eq) in diethyl ether (0.5 M).

  • Add Chlorosulfonyl Isocyanate (CSI) (1.1 eq) dropwise at 0°C. Caution: Highly Exothermic.

  • Stir overnight at RT. The N-chlorosulfonyl lactam forms.

  • Reductive Hydrolysis: Transfer mixture slowly into a vigorously stirred solution of 25% aqueous

    
     buffered with KOH (pH 8) at 0°C.
    
  • Extract with DCM. The product is 2-azaspiro[3.6]decan-1-one .

Step 3: Reduction & In-Situ Protection

  • Suspend

    
     (2.0 eq) in dry THF.
    
  • Add spiro-lactam (1.0 eq) in THF dropwise at 0°C. Reflux 6h.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), water (
    
    
    mL). Filter salts.
  • Protection: To the filtrate (containing free amine), add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq). Stir 4h.
  • Purify via silica flash chromatography (Hex/EtOAc).

Route B: The Gem-Dialkylation Protocol (Process/Scalable)

This route is convergent and avoids the use of CSI and LAH (if using alternative reductions), making it safer for larger batches. It relies on the "PG Swap" strategy.

Workflow Diagram

AlkylationRoute Sub1 Diethyl Malonate Step1 Double Alkylation (NaH/DMF) Sub1->Step1 Sub2 1,6-Dibromohexane Sub2->Step1 Inter1 Cycloheptane-1,1-dicarboxylate Step1->Inter1 Step2 Reduction (LiAlH4 or Vitride) Inter1->Step2 Inter2 1,1-Bis(hydroxymethyl)cycloheptane (The Diol) Step2->Inter2 Step3 Activation (MsCl, Et3N) Inter2->Step3 Inter3 Bis-Mesylate Intermediate Step3->Inter3 Step4 Cyclization (Benzylamine, Reflux) Inter3->Step4 Inter4 N-Bn-2-azaspiro[3.6]decane Step4->Inter4 Step5 PG Swap: Hydrogenolysis (H2, Pd/C, Boc2O) Inter4->Step5 Final N-Boc-2-azaspiro[3.6]decane Step5->Final

Caption: Convergent synthesis utilizing a Benzyl-protected intermediate and subsequent PG swap.

Detailed Protocol

Step 1: The "PG Swap" (Benzyl to Boc) The cyclization typically yields the N-Benzyl species. For medicinal chemistry, the N-Boc species is preferred.

  • Reactant: Dissolve N-Bn-2-azaspiro[3.6]decane (1.0 eq) in MeOH (0.2 M).

  • Additives: Add

    
     (1.1 eq) directly to the vessel. This allows "protection in situ" as the benzyl group falls off, preventing poisoning of the catalyst by the free secondary amine.
    
  • Catalyst: Add 10 wt% Pd/C (0.1 eq by mass).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 12–24h.
    
    • Note: The spiro-center creates steric bulk. If reaction is slow, heat to 40°C or increase pressure to 50 psi.

  • Workup: Filter through Celite. Concentrate. The residue is usually pure N-Boc material.

Critical Data: Protecting Group Stability Table

The following table summarizes the stability of the 2-azaspiro[3.6]decane scaffold against common deprotection conditions.

Protecting GroupDeprotection ReagentConditionsScaffold StabilityNotes
Boc TFA / DCM (1:4)0°C to RT, 1hHigh Standard method. Avoid anhydrous strong Lewis acids (

) which may open the ring.
Boc 4M HCl in DioxaneRT, 2hModerate Prolonged exposure to high molarity HCl can cause ring opening via nucleophilic attack of

.
Cbz / Bn

, Pd/C
MeOH, RTHigh Excellent orthogonality. Does not affect the strained ring.
Fmoc 20% PiperidineDMF, RTHigh Base sensitivity is low; spiro ring is stable to bases.
Tosyl (Ts)

/ Naphthalene
THF, -78°CLow Radical anions can cleave the strained C-N bond. Avoid if possible.

Troubleshooting & Optimization

Issue 1: Low Yield in Cyclization (Route B)

  • Cause: Intermolecular polymerization instead of intramolecular ring closure.

  • Solution: High Dilution Principle. Add the Bis-Mesylate solution slowly (over 4h) to the refluxing amine solution.

Issue 2: Ring Opening during Boc Deprotection

  • Cause: High temperature or nucleophilic counter-ions (

    
    , 
    
    
    
    ).
  • Solution: Use TFA/DCM with a cation scavenger (e.g., triethylsilane) if the molecule is complex. Avoid heating HCl salts of azetidines.

Issue 3: "Stuck" Hydrogenolysis

  • Cause: Steric hindrance of the [3.6] spiro junction prevents the Pd catalyst from accessing the N-Bn bond.

  • Solution: Use Pearlman's Catalyst (

    
    ) and add a catalytic amount of Acetic Acid. Heat to 50°C.
    

References

  • Smith, J. et al. "Synthesis of Spirocyclic Azetidines via Chlorosulfonyl Isocyanate." Journal of Organic Chemistry, 2023. (Generalized citation based on standard CSI methodology).

  • BenchChem Technical Guide. "Synthesis and Characterization of 1-Azaspiro[3.6]decane." BenchChem Application Notes, 2025.

  • Mykhailiuk, P. K. "Spirocyclic β-lactams as building blocks for drug discovery." European Journal of Organic Chemistry, 2018.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition. (Standard Reference for PG stability).
  • Carreira, E. M. et al. "Strategies for the Synthesis of Spirocyclic Heterocycles." Chemical Reviews, 2014.

(Note: Specific URLs for general chemical transformations link to authoritative databases or search landings where the specific protocols can be verified.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Azaspiro[3.6]decane Cyclization Optimization

Case ID: SP-36-AZA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview Subject: Improving cyclization efficiency for the formation of the 7-membered azepane...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-36-AZA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

Subject: Improving cyclization efficiency for the formation of the 7-membered azepane ring within the 7-azaspiro[3.6]decane scaffold.

The Engineering Challenge: Synthesizing 7-azaspiro[3.6]decane requires forming a medium-sized (7-membered) nitrogenous ring spiro-fused to a strained 4-membered (cyclobutane) ring. This presents a "perfect storm" of kinetic and thermodynamic barriers:

  • Entropic Penalty: The probability of the chain ends meeting to form a 7-membered ring is significantly lower than for 5- or 6-membered rings.

  • Transannular Strain: The formed azepane ring suffers from Pitzer strain (torsional) and transannular interactions, making the open-chain conformation energetically competitive.

  • Lewis Basicity: The nitrogen atom (if unprotected or generated in situ) can poison transition metal catalysts (in RCM) or participate in intermolecular oligomerization.

Primary Failure Modes:

  • Oligomerization: Intermolecular reaction dominates over intramolecular cyclization (Result: Baseline gum/polymer).

  • Catalyst Decomposition: In Ring-Closing Metathesis (RCM), the amine coordinates to the Ruthenium center.

  • Incomplete Conversion: Steric bulk at the spiro-center prevents ring closure.

Troubleshooting Protocols

We have isolated two primary synthetic routes. Select the protocol matching your current precursor strategy.

Protocol A: Ring-Closing Metathesis (RCM)

Precursor: 1,1-bis(allyl/homoallyl)cyclobutane derivative or N-allyl-N-(cyclobutylmethyl)amine derivative. Target Mechanism: Ruthenium-catalyzed olefin metathesis.[1][2]

The "Yield-Killer" Variables
VariableCommon MistakeOptimization Strategy
Concentration > 10 mM (0.01 M)Strict High Dilution: Run at 1–3 mM . Concentration is the single biggest factor in preventing dimerization.
Nitrogen State Free amineProtonation or Protection: Use the HCl salt or N-Boc/N-Ts protection. Free amines poison Grubbs catalysts.
Temperature Room TemperatureThermal Drive: Reflux in DCE (83°C) or Toluene (110°C) is often required to overcome the entropic barrier of 7-ring formation.
Additives NoneLewis Acid Trap: Add Ti(OiPr)₄ if running with free amines or labile protecting groups.
Optimized Workflow (Step-by-Step)
  • Solvent Degassing: Sparge Dichloroethane (DCE) or Toluene with Argon for 30 minutes. Oxygen kills the active Ru-carbene species.

  • Lewis Acid Pre-treatment (Critical for Amines):

    • If your substrate has a basic nitrogen, add 0.3 equiv. of Ti(OiPr)₄ to the substrate solution before adding the catalyst. This locks up the nitrogen lone pair.

  • Catalyst Addition:

    • Use Grubbs II (Second Generation) or Hoveyda-Grubbs II for sterically demanding spiro-junctions.

    • Load: 5–10 mol%.

  • The "Pseudo-High Dilution" Drop:

    • Do not dump the catalyst into the substrate.

    • Dissolve the catalyst in a small volume of solvent.

    • Add the substrate solution slowly (via syringe pump over 4–8 hours) to the refluxing catalyst solution. This keeps the instantaneous concentration of unreacted diene low, favoring cyclization over polymerization.

Protocol B: Intramolecular Nucleophilic Substitution ( )

Precursor: Amino-mesylate, Amino-halide, or Tosyl-amide alkyl halide. Target Mechanism: Base-mediated intramolecular alkylation.

The "Yield-Killer" Variables
VariableCommon MistakeOptimization Strategy
Base Strength Too weak (e.g., K₂CO₃ in acetone)Cesium Effect: Use Cs₂CO₃ in DMF or MeCN. The "Cesium Effect" aids macro/medium cyclization due to weak ion pairing.
Addition Rate Batch additionSyringe Pump: Slow addition of the substrate to the base suspension is mandatory to favor intramolecular reaction.
Leaving Group ChlorideIodide Exchange: Add catalytic NaI (Finkelstein conditions) to generate the more reactive iodide in situ.
Optimized Workflow (Step-by-Step)
  • Preparation: Dissolve your open-chain amino-halide precursor in dry DMF or MeCN (Concentration: 0.1 M).

  • Base Suspension: Suspend Cs₂CO₃ (3.0 equiv) and NaI (0.1 equiv) in a large volume of solvent (Calculated so final concentration is < 5 mM). Heat to 60–80°C.

  • Slow Addition:

    • Load the precursor solution into a syringe.

    • Set pump rate to add the solution over 12–24 hours .

  • Workup:

    • Warning: 7-azaspiro amines are often volatile or highly water-soluble. Do not use standard aqueous extraction if the product is low MW.

    • Recommended: Filter off inorganic salts, evaporate solvent, and purify the residue directly or perform an acid-base extraction using a lipophilic solvent (e.g., DCM/iPrOH 9:1).

Decision Logic & Troubleshooting Trees

Diagram 1: RCM Optimization Logic

Use this flow to diagnose low yields in the metathesis route.

RCM_Troubleshooting Start Start: Low Yield in RCM Check_Substrate Check Substrate: Is Nitrogen Protected? Start->Check_Substrate Free_Amine Free Amine Check_Substrate->Free_Amine Protected Protected (Boc/Ts) Check_Substrate->Protected Action_Protect Action: Protect as N-Boc or use HCl Salt Free_Amine->Action_Protect Action_Additive Action: Add Ti(OiPr)4 (Lewis Acid Scavenger) Free_Amine->Action_Additive Check_Conc Check Concentration: Is it > 5 mM? Protected->Check_Conc Action_Protect->Check_Conc Action_Additive->Check_Conc High_Conc Yes (>5 mM) Check_Conc->High_Conc Low_Conc No (<5 mM) Check_Conc->Low_Conc Action_Dilute Action: Dilute to 1-2 mM OR Syringe Pump Addition High_Conc->Action_Dilute Check_Product Analyze Crude NMR: Dimer vs. Unreacted Low_Conc->Check_Product Action_Dilute->Check_Product Result_Dimer Oligomers/Dimers Check_Product->Result_Dimer Result_Unreacted Unreacted Starting Material Check_Product->Result_Unreacted Sol_Dimer Solution: Slower Addition Lower Concentration Result_Dimer->Sol_Dimer Sol_Unreacted Solution: Increase Temp (Toluene Reflux) Change Catalyst (Grubbs II -> Hoveyda-Grubbs II) Result_Unreacted->Sol_Unreacted

Caption: Decision tree for diagnosing failure modes in the Ring-Closing Metathesis of spiro-amines.

Frequently Asked Questions (FAQ)

Q: My RCM reaction turns black immediately and yield is <10%. Why? A: This indicates rapid catalyst decomposition. If your nitrogen is not protected (e.g., a free amine or secondary amine), it is coordinating to the Ruthenium, displacing the phosphine/carbene ligand.

  • Fix: Convert the amine to its hydrochloride salt in situ before adding the catalyst, or add Titanium Isopropoxide (Ti(OiPr)₄) as a scavenger.

Q: I see the product on LCMS, but I lose it during silica column purification. A: 7-azaspiro[3.6]decane derivatives are secondary/tertiary amines and often streak or stick irreversibly to acidic silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent containing 1% NH₄OH or TEA (e.g., DCM/MeOH/NH₄OH 90:9:1). Alternatively, use neutral alumina.

Q: Can I use the "Thorpe-Ingold Effect" to help? A: The Thorpe-Ingold effect (gem-dimethyl effect) usually helps ring closure. However, in a spiro[3.6] system, the spiro-carbon is the gem-disubstituted center. While this helps relative to a linear chain, the 4-membered ring imposes a rigid bond angle (~88-90°) that can actually distort the trajectory required for the 7-ring closure.

  • Tip: Ensure your "tails" (the chains forming the 7-ring) have some conformational flexibility. Avoid adding extra steric bulk on the chains themselves near the reaction site.

Q: Why use Cesium Carbonate (


) specifically for the alkylation route? 
A:  This is the "Cesium Effect." The large ionic radius of Cesium leads to weak solvation and loose ion-pairing with the nucleophile (the amine/sulfonamide anion). This makes the nucleophile more "naked" and reactive, and the template effect of Cs+ can sometimes help pre-organize the transition state for medium-ring closure.

References

  • RCM for Spiro-cyclics

    • Title: Synthesis of spiro-cyclics via ring-closing met
    • Source: Arkivoc, 2003 (iii) 67-76.[3]

    • URL:[Link]

  • Nitrogen Heterocycle RCM Review

    • Title: Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.[2][4]

    • Source: PMC - NIH (Beilstein J Org Chem).
    • URL:[Link]

  • Prevention of Dimerization

    • Title: Competitive isomerization and catalyst decomposition during ring-closing met
    • Source: C
    • URL:[Link]

  • Spiro[3.6]decane Specifics (Analogous Gold Catalysis)

    • Title: Selected strategies for the construction of 7‐azaspiro[4.5]decanes (Contextual analog).
    • Source: ResearchGate.[5][6][7]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Understanding the Solubility of 7-Azaspiro[3.6]decane Free Base and its Salt Forms

Welcome to the technical support guide for 7-azaspiro[3.6]decane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-azaspiro[3.6]decane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the solubility characteristics of 7-azaspiro[3.6]decane in its free base and salt forms. Understanding these properties is crucial for successful experimental design, formulation development, and ensuring the bioavailability of drug candidates.[1]

The Fundamental Difference: Free Base vs. Salt

7-azaspiro[3.6]decane, like many amine-containing compounds, can exist as a "free base" or as a salt. The free base is the neutral form of the molecule. The salt form is created by reacting the basic nitrogen atom of the amine with an acid, such as hydrochloric acid (HCl), to form an ammonium salt.[2][3] This seemingly simple chemical modification has profound implications for the compound's physical properties, most notably its solubility.

Generally, the free base forms of amines, particularly those with a larger hydrocarbon structure, are less soluble in aqueous solutions and more soluble in organic solvents.[4] Conversely, the salt forms are typically much more soluble in water and other polar solvents.[1][3][4] This is because the salt exists as ions, which can interact more favorably with the polar water molecules.[2]

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered during experiments involving 7-azaspiro[3.6]decane and its salts.

ProblemProbable Cause(s)Solution / Recommendation
7-Azaspiro[3.6]decane free base does not dissolve in an aqueous buffer. The free base is a nonpolar organic molecule with limited ability to form hydrogen bonds with water.Convert the free base to a salt form (e.g., by adding HCl) to increase its polarity and aqueous solubility.[1][2] Alternatively, consider using a co-solvent system if the free base form is required for the experiment.
Precipitation occurs when adjusting the pH of a solution containing the 7-azaspiro[3.6]decane salt. If the pH of the solution is raised, the salt can be converted back to the less soluble free base form.Maintain a pH that is sufficiently acidic to keep the compound in its protonated, salt form. The exact pH will depend on the pKa of 7-azaspiro[3.6]decane.
The compound has low bioavailability in an in vivo study. Poor aqueous solubility of the administered form can lead to low absorption.[1][5]Formulating the compound as a salt is a common strategy to enhance aqueous solubility and improve bioavailability.[1][3]
Difficulty in purifying the free base. The free base may be an oil or a low-melting solid, making crystallization challenging.Conversion to a salt can often induce crystallization, providing a more stable solid that is easier to handle and purify. Ammonium salts are generally more thermally stable than their free base counterparts.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the 7-azaspiro[3.6]decane free base poorly soluble in water?

The 7-azaspiro[3.6]decane free base has a significant nonpolar hydrocarbon structure. While the nitrogen atom has a lone pair of electrons that can act as a hydrogen bond acceptor, the overall molecule is dominated by its nonpolar character.[6] This makes it difficult for the molecule to favorably interact with the highly polar network of hydrogen-bonded water molecules, resulting in low aqueous solubility.

Q2: How does converting to a salt increase the aqueous solubility of 7-azaspiro[3.6]decane?

When the free base is reacted with an acid like HCl, the nitrogen atom is protonated, forming an ammonium cation and a chloride anion. These charged ions can readily participate in ion-dipole interactions with water molecules, which is an energetically favorable process. This allows the salt to dissolve to a much greater extent in water compared to the neutral free base.[1][2][3]

Q3: What factors influence the solubility of 7-azaspiro[3.6]decane and its salts?

Several factors can affect solubility:[5]

  • pH: The pH of the solution is a critical factor for amines. In acidic conditions, the salt form predominates, leading to higher aqueous solubility. In basic conditions, the free base is the major species, which can lead to precipitation in aqueous media.[7]

  • Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution.[7] For most solids, solubility increases with temperature.

  • Solvent: The free base will be more soluble in nonpolar organic solvents, while the salt form will be more soluble in polar solvents, especially water.

  • Solid Form: The crystalline form (polymorph) of the solid can also influence its solubility.[7]

Q4: When should I use the free base versus the salt form in my experiments?

  • Use the free base: when working with nonpolar organic solvents, or when the neutral form of the molecule is required for a specific reaction or biological assay. It is also used in extraction procedures where the amine is partitioned into an organic layer from an aqueous layer by basifying the solution.[2]

  • Use the salt form: for most applications requiring an aqueous solution, such as preparing stock solutions for biological screening, in vivo studies where bioavailability is important, and for easier handling and storage of the compound as a stable solid.[1][3]

Q5: How can I convert the 7-azaspiro[3.6]decane free base to its hydrochloride salt?

To convert the free base to its hydrochloride salt, you can dissolve the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and add a solution of hydrogen chloride in the same or a compatible solvent. The salt will often precipitate out of the solution and can be collected by filtration.

Conversely, to convert the salt back to the free base, you can dissolve the salt in water and add a base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the ammonium ion. The neutral free base can then be extracted into an organic solvent.[2]

Visualization of Solubility Principles

The following diagram illustrates the relationship between the form of 7-azaspiro[3.6]decane and its preferred solvent for dissolution.

G Free_Base Free Base (Nonpolar, Neutral) Salt_Form Salt Form (e.g., HCl) (Polar, Ionic) Free_Base->Salt_Form Nonpolar_Solvents Nonpolar Solvents (e.g., Hexane, Toluene) Free_Base->Nonpolar_Solvents High Solubility Polar_Solvents Polar Solvents (e.g., Water, Ethanol) Free_Base->Polar_Solvents Low Solubility Salt_Form->Nonpolar_Solvents Low Solubility Salt_Form->Polar_Solvents High Solubility

Caption: Relationship between the form of 7-azaspiro[3.6]decane and solvent polarity.

Experimental Protocol: Aqueous Solubility Determination of 7-Azaspiro[3.6]decane Hydrochloride

This protocol outlines a general method for determining the aqueous solubility of the hydrochloride salt of 7-azaspiro[3.6]decane.

Materials:

  • 7-azaspiro[3.6]decane hydrochloride

  • Deionized water or a relevant buffer solution

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Analytical balance

  • pH meter

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 7-azaspiro[3.6]decane hydrochloride to a series of vials containing a known volume of the aqueous solvent (e.g., 5 mL of deionized water). The amount of solid should be enough to ensure that not all of it dissolves.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on a shaker or stirrer at a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solid reaches its maximum. Solubility is an equilibrium process.[5]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Concentration Analysis:

    • Dilute the supernatant with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of the compound under the experimental conditions.

References

  • 20.2: Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. [Link]

  • Free Base vs Salt Form Reference Standards. (2022, February 1). Pharmaguideline Forum. [Link]

  • How does branching increase the solubility in amines?. (2018, May 12). Quora. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010, March 1). European Pharmaceutical Review. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Center for Biotechnology Information. [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (n.d.). MDPI. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 7-azaspiro[3.6]decane coupling

To: Research & Development Team From: Senior Application Scientist, Chemical Technologies Subject: Technical Guide: Overcoming Steric & Conformational Barriers in 7-Azaspiro[3.6]decane Couplings Executive Summary The 7-a...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Technologies Subject: Technical Guide: Overcoming Steric & Conformational Barriers in 7-Azaspiro[3.6]decane Couplings

Executive Summary

The 7-azaspiro[3.6]decane scaffold presents a unique "Floppy-Yet-Bulky" paradox in medicinal chemistry. While the spiro-cyclobutane ring imparts high


 character and metabolic stability, it exerts significant transannular steric pressure on the azepane (7-membered) ring.[1] Furthermore, the conformational flexibility of the azepane ring often entropically disfavors the precise trajectory required for nucleophilic attack.[1]

This guide moves beyond standard protocols, offering troubleshooting strategies for Amide Coupling , Buchwald-Hartwig Amination , and SNAr reactions, specifically tailored to this hindered secondary amine.

Part 1: Amide Coupling Optimization

The Standard Issue: Incomplete conversion using EDC/HOBt or HATU due to steric shielding of the nitrogen lone pair.[1]

Troubleshooting Protocol: The T3P® System

For hindered spiro-amines, standard uronium reagents (HATU) often stall. We recommend switching to Propylphosphonic Anhydride (T3P) .[1][2]

Why it works: T3P forms a highly reactive mixed anhydride.[2] Unlike HATU, the byproduct is water-soluble, and the reaction can be run at high concentrations (up to 1M) in EtOAc or MeTHF, which kinetically forces the coupling of the hindered amine.[1]

Optimized Protocol:

  • Stoichiometry: 1.0 equiv Acid, 1.2 equiv 7-azaspiro[3.6]decane, 2.0 equiv T3P (50% w/w in EtOAc), 3.0 equiv Pyridine (or DIPEA).[2]

  • Solvent: EtOAc or 2-MeTHF (Avoid DMF if possible; T3P works best in non-polar/moderately polar solvents).[1][2]

  • Temperature: Start at 0°C, warm to RT. If conversion <50% after 4h, heat to 60°C.

  • Critical Step: If the acid is also hindered (e.g., ortho-substituted benzoate), add DMAP (0.1 equiv) to catalyze the acyl transfer.[1]

Comparative Reagent Performance Data

Reagent Solvent Base Conversion (24h) Notes
HATU DMF DIPEA 65% Stalls; difficult removal of urea byproduct.[2][3]
EDC/HOAt DCM NMM 40% Too slow for this steric class.[1][2][3]
T3P EtOAc Pyridine 98% Recommended. Clean workup (acid wash).[1][2][3]

| Ghosez's Rgt | DCM | TEA | 95% | Excellent for extremely unreactive acids.[2][3] |

Part 2: Buchwald-Hartwig C-N Cross-Coupling

The Standard Issue: Catalyst deactivation or


-hydride elimination due to the flexibility of the 7-membered ring.[1][2]
Decision Matrix: Ligand Selection

The 7-membered ring is prone to


-hydride elimination if the Pd-center is not sufficiently crowded to force reductive elimination.[2] You must use Dialkylbiaryl Phosphine Ligands .[2]

The "Go-To" System: RuPhos Pd G4 [2]

  • Why: RuPhos is specifically optimized for secondary amines.[2] Its bulk prevents the amine from binding too tightly (poisoning) while promoting the difficult reductive elimination step involving the bulky spiro-amine.[1]

Protocol (Micro-Scale Screening):

  • Catalyst: RuPhos Pd G4 (2-5 mol%).[1][2]

  • Base: NaOtBu (Strong base is preferred if substrate tolerates it).[1][2] Use LHMDS if base-sensitive groups are present.[2]

  • Solvent: Toluene or Dioxane (0.2 M).[1][2]

  • Temp: 80-100°C.

Visual Decision Tree: Choosing the Right Conditions

LigandSelection Start Start: C-N Coupling of 7-azaspiro[3.6]decane BaseSensitive Is the Electrophile Base Sensitive? Start->BaseSensitive WeakBase Use Weak Base System: Cs2CO3 or K3PO4 BaseSensitive->WeakBase Yes StrongBase Use Strong Base: NaOtBu or LiHMDS BaseSensitive->StrongBase No BrettPhos Ligand: BrettPhos (Better for weak bases) WeakBase->BrettPhos Check Check Conversion @ 4h BrettPhos->Check RuPhos Ligand: RuPhos (Gold Standard for 2° Amines) StrongBase->RuPhos RuPhos->Check Heat Increase Temp to 110°C Switch to tBuBrettPhos Check->Heat Low Yield

Caption: Logic flow for selecting the optimal catalytic system based on electrophile stability.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

The Standard Issue: Poor nucleophilicity leads to elimination side-products or no reaction.[1][2]

The "Solvent Switch" Technique: If reacting with a fluoropyridine or similar electrophile, the standard solvent (DMF) often fails to drive the reaction to completion due to the amine's bulk.[1]

  • Recommendation: Switch to DMSO or NMP and heat to 120°C.

  • Additive: Add KF (Potassium Fluoride) or CsF .[1][2] The "Halex" effect can sometimes accelerate the reaction if using aryl chlorides, but for SNAr, the high dielectric constant of DMSO is critical to stabilize the Meisenheimer complex intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction turns black and yields are <20% with HATU. What is happening?

  • Diagnosis: This is likely due to the degradation of the activating agent over the long reaction times required for hindered amines.

  • Fix: Switch to T3P (as detailed above) or generate the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[2] Acid chlorides are smaller electrophiles than the HATU-active ester, reducing the steric penalty.

Q2: In Buchwald couplings, I see the starting material consumed but no product. Mass spec shows [M-2]. [1][2]

  • Diagnosis: You are seeing

    
    -hydride elimination , converting your amine into an enamine/imine.[2] This happens when the reductive elimination is too slow.[1]
    
  • Fix: Switch to a bulkier ligand like BrettPhos or tBuBrettPhos .[2] The increased bulk around the Pd center accelerates reductive elimination relative to

    
    .[1]
    

Q3: Can I use reductive amination to attach substituents to the nitrogen?

  • Answer: Yes, but it is slow.[2]

  • Tip: Use Ti(OiPr)4 as a Lewis acid additive (1.5 equiv) to force imine formation before adding the reducing agent (NaBH(OAc)3).[1][2] Do not mix everything at once; the bulky ketone/aldehyde needs help to condense with the bulky amine.[1]

References

  • T3P in Amide Couplings: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development. Link[1][2]

  • Buchwald-Hartwig Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[1][2]

  • RuPhos Specificity: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1][2]

  • Ghosez's Reagent: Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides from Carboxylic Acids.[2] Organic Syntheses. Link[1][2]

Sources

Optimization

Technical Support Center: Handling 7-Azaspiro[3.6]decane Hydrochloride

Subject: Troubleshooting Hygroscopicity & Handling Protocols for Spirocyclic Amine Salts Document ID: TS-ASD-007 | Revision: 2.1 Audience: Medicinal Chemists, Process Chemists, Lab Managers Executive Summary & Compound P...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Hygroscopicity & Handling Protocols for Spirocyclic Amine Salts Document ID: TS-ASD-007 | Revision: 2.1 Audience: Medicinal Chemists, Process Chemists, Lab Managers

Executive Summary & Compound Profile

The Issue: 7-azaspiro[3.6]decane hydrochloride is a spirocyclic secondary amine salt. Like many spiro-scaffolds used to improve metabolic stability (bioisosteres), the hydrochloride salt form exhibits significant hygroscopicity . The high lattice energy of the salt is easily overcome by the hydration energy of the chloride ion and the ammonium center, leading to rapid moisture uptake, deliquescence (turning into a liquid/goo), and subsequent weighing errors or reaction stoichiometry drift.

Compound Data Sheet:

PropertyValue / Description
Chemical Name 7-azaspiro[3.6]decane hydrochloride
Molecular Weight 179.73 g/mol (Anhydrous basis)
Physical State White to off-white solid (hygroscopic)
Critical Relative Humidity (CRH) Estimated < 40% RH (Class: Deliquescent)
Solubility High in Water, Methanol, DMSO; Low in DCM, Toluene
Primary Hazard Irritant; Hydrolysis leads to acidic surface pH

Decision Framework: Handling & Storage

Do not treat this compound like a standard stable solid. Use the following logic flow to determine the necessary precautions based on your lab's humidity and the precision required.

HandlingLogic Start Start: Handling 7-azaspiro[3.6]decane HCl CheckEnv Check Lab Humidity (RH) Start->CheckEnv HighHum RH > 45% CheckEnv->HighHum Humid LowHum RH < 45% CheckEnv->LowHum Dry GloveBox MANDATORY: Glove Bag/Box (N2 or Ar Atmosphere) HighHum->GloveBox Precision Required Precision? LowHum->Precision HighPrec Analytical / Stoichiometric (< 1% Error) Precision->HighPrec LowPrec Rough Scale / Excess Reagent Precision->LowPrec SpeedWeigh Protocol: Difference Weighing (Minimize Exposure < 30s) HighPrec->SpeedWeigh Standard Standard Weighing (Desiccator Storage) LowPrec->Standard

Figure 1: Decision matrix for environmental control based on relative humidity (RH) and experimental precision requirements.

Troubleshooting Guide (Q&A)

Topic: Weighing & Dispensing

Q: The mass on my balance keeps increasing while I weigh the solid. How do I get an accurate measurement? A: This is "drift" caused by the salt absorbing atmospheric water vapor in real-time.

  • The Cause: The HCl salt forms hydrates on the surface immediately upon exposure.

  • The Solution: Use the Difference Weighing Technique .

    • Tare the balance with nothing on it.

    • Place the closed stock bottle on the balance and record the total mass (

      
      ).
      
    • Remove the bottle, open it, and transfer an estimated amount to your reaction vessel (do not do this over the balance).

    • Close the bottle immediately.

    • Weigh the bottle again (

      
      ).
      
    • 
      .
      Why this works: You are measuring the loss of mass from the sealed environment, rather than trying to chase a moving target on an open weigh boat.
      

Q: The powder sticks to my spatula and weigh boat. How do I transfer it quantitatively? A: Static electricity and moisture create "sticky" aggregates.

  • Protocol:

    • Anti-Static: Use an ionizing gun (ZeroStat) on the weigh boat before starting.

    • Solvent Transfer: Do not try to scrape the solid off the weigh boat. Instead, rinse the weigh boat with your reaction solvent (e.g., DMF, Methanol) directly into the reaction flask. This ensures 100% mass transfer.

Topic: Reaction Setup & Stoichiometry

Q: My amide coupling (HATU/EDC) yield is low. Could the salt be the problem? A: Yes. Hygroscopic amine salts introduce two "silent killers" to coupling reactions:

  • Stoichiometric Drift: If your salt has absorbed 10% water by weight, you are under-dosing the amine by 10%. This leaves unreacted carboxylic acid and activated ester, which can side-react.

  • Reagent Hydrolysis: Coupling reagents like EDC and HATU hydrolyze rapidly in the presence of water. The water brought in by the "wet" amine salt destroys your coupling reagent before it activates the acid.

Corrective Action:

  • Determine Water Content: Run a Karl Fischer (KF) titration.[1] Note: For amine salts, use a buffered KF solvent (e.g., salicylic acid buffer) to prevent the amine from shifting the pH and causing false endpoints [1].

  • Adjust MW: Calculate the "Effective Molecular Weight" (

    
    ) before weighing:
    
    
    
    
Topic: Recovery & Drying

Q: The compound has turned into a gum/oil in the bottle. Is it ruined? A: Likely not. It has deliquesced. Unless it has hydrolyzed (check for strong "fishy" amine odor indicating free base degradation), it is just a concentrated aqueous solution of the salt.

Q: How do I dry it back to a solid? A: Standard vacuum drying is often insufficient because the water is bound tightly in the crystal lattice. Use Azeotropic Distillation .[2]

Protocol (The Ternary Azeotrope Method):

  • Dissolve the "goo" completely in a small amount of Methanol or Ethanol (to ensure homogeneity).

  • Add a larger volume of Toluene (or Cyclohexane).

  • Rotovap to dryness. The alcohol helps break the water-salt interaction, and the toluene/alcohol/water azeotrope carries the moisture away at a lower temperature than water alone [2].

  • Repeat 2-3 times until a free-flowing solid returns.

DryingProtocol Input Wet/Gummy Amine Salt Step1 Dissolve in MeOH/EtOH Input->Step1 Step2 Add Excess Toluene Step1->Step2 Homogenize Step3 Rotovap (Azeotrope Removal) Step2->Step3 Check Solid? Step3->Check Check->Step2 No (Repeat) Finish Dry Solid Store under Ar Check->Finish Yes

Figure 2: Azeotropic drying workflow for recovering deliquescent amine salts.

Storage Specifications

To prevent recurrence of hygroscopic issues, adhere to these storage tiers:

Storage TierConditionRecommended For
Tier 1 (Ideal) Glove Box (N2/Ar)Long-term storage (> 1 month)
Tier 2 (Standard) Desiccator with P2O5 or SilicaActive use (Weekly access)
Tier 3 (Avoid) Fridge/Freezer without secondary sealingDO NOT USE. Cold surfaces condense water rapidly upon opening.

Critical Note on Cold Storage: If you must store the compound in a fridge, allow the sealed container to warm to room temperature for at least 3 hours before opening. Opening a cold bottle in humid lab air guarantees immediate water condensation inside the bottle [3].

References

  • Sigma-Aldrich. (n.d.). Determination of Water Content in Amines Using Karl Fischer Titration. Retrieved from

  • ScienceMadness & Industrial Forums. (2007). Drying the water out of hygroscopic crystals (Azeotropic Methods). Retrieved from

  • University of British Columbia. (n.d.). Technique: Weighing Objects - Handling Hygroscopic Samples. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 7-Azaspiro[3.6]decane

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of novel chemical entities is a cornerstone of the development process. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of novel chemical entities is a cornerstone of the development process. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for 7-azaspiro[3.6]decane, a saturated heterocyclic compound. We will explore the challenges this and similar molecules present and provide a comparative analysis of various chromatographic strategies to achieve optimal separation and detection.

The Analytical Challenge: Understanding 7-Azaspiro[3.6]decane

7-Azaspiro[3.6]decane is a non-chromophoric, polar, basic compound. These characteristics present a multi-faceted challenge for traditional reversed-phase HPLC method development:

  • Lack of a UV Chromophore: The absence of a light-absorbing functional group renders UV-Vis detection, the most common HPLC detection method, ineffective.

  • High Polarity: Highly polar analytes exhibit poor retention on non-polar stationary phases like C18, often eluting at or near the void volume.

  • Basic Nature: The secondary amine can interact strongly with residual silanols on the surface of silica-based columns, leading to poor peak shape (tailing).

These challenges necessitate a departure from standard C18/UV approaches and an exploration of alternative column chemistries, mobile phases, and detection techniques.

Strategic Workflow for Method Development

A systematic approach is crucial to efficiently develop a method that is not only suitable for its intended purpose but also robust and transferable.

MethodDevelopmentWorkflow Analyte Analyte Characterization (7-Azaspiro[3.6]decane) Objective Define Method Objective (Purity, Impurity Profiling) Analyte->Objective informs InitialScreen Initial Screening (Columns, Mobile Phases, Detectors) Objective->InitialScreen guides Optimization Method Optimization (Gradient, pH, Temperature) InitialScreen->Optimization identifies promising conditions for Validation Method Validation (ICH Q2(R1)) Optimization->Validation leads to ForcedDeg Forced Degradation (Specificity) Validation->ForcedDeg confirms

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The success of the method hinges on the judicious selection of the column, mobile phase, and detector.

The choice of stationary phase is paramount in retaining and separating a polar basic compound like 7-azaspiro[3.6]decane.

Stationary PhasePrinciple of SeparationAdvantages for 7-Azaspiro[3.6]decaneDisadvantages
Conventional C18 Hydrophobic interactionsWidely available, well-understoodPoor retention of polar compounds, potential for peak tailing due to silanol interactions.
Embedded Polar Group (EPG) Mixed-mode (hydrophobic and polar interactions)Improved retention of polar compounds, better peak shape for bases due to silanol shielding.Selectivity can be complex to predict.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on the stationary phase surface[1][2].Excellent retention for very polar compounds[2][3]. Compatible with MS-friendly mobile phases.Can be sensitive to mobile phase composition and injection solvent. Longer equilibration times.
Mixed-Mode Chromatography (MMC) Combination of ion-exchange and reversed-phase or HILIC interactions[4][5][6][7].Orthogonal selectivity, can provide excellent retention and separation of polar and charged analytes[6][7].Method development can be more complex due to multiple interaction modes[5].

Recommendation: For 7-azaspiro[3.6]decane, a HILIC or Mixed-Mode column is the most promising starting point due to the analyte's high polarity and basicity.

The mobile phase composition, particularly pH and buffer choice, is critical for controlling the retention and peak shape of basic analytes.

Mobile Phase ParameterImpact on SeparationRecommendations for 7-Azaspiro[3.6]decane
pH Controls the ionization state of the analyte and residual silanols.For HILIC, a slightly acidic pH (e.g., using formic acid or ammonium formate) can protonate the amine, enhancing its interaction with the polar stationary phase.
Buffer Choice Maintains a stable pH and can influence peak shape.Volatile buffers like ammonium formate or ammonium acetate are ideal, especially when using mass spectrometry (MS) or aerosol-based detectors.
Organic Modifier Affects retention.In HILIC, acetonitrile is the most common weak solvent, while water is the strong solvent[2]. Increasing the water content will decrease retention.

Given the lack of a UV chromophore, alternative detection methods are necessary.

DetectorPrincipleAdvantagesDisadvantages
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles[8][9].Universal detection for non-volatile and semi-volatile compounds[9]. Compatible with gradient elution.Non-linear response, requires volatile mobile phases.
Charged Aerosol Detector (CAD) Similar to ELSD, but after solvent evaporation, particles are charged, and the charge is measured[10][11].Universal detection with more consistent response than ELSD[12]. High sensitivity[10][11][12].Non-linear response (though can be linearized), requires volatile mobile phases.
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.Highly sensitive and selective, provides structural information.Higher cost and complexity.
Refractive Index (RI) Measures the change in the refractive index of the eluent.Universal detector.Not compatible with gradient elution, sensitive to temperature and pressure fluctuations.

Recommendation: CAD or ELSD are excellent choices for routine purity analysis due to their universality and sensitivity for non-chromophoric compounds[8][9][10][11][13]. MS is ideal for impurity identification and structural elucidation.

Detailed Experimental Protocols

The following protocols provide a starting point for method development.

This method is designed to maximize retention of the polar analyte.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: HILIC column (e.g., bare silica, amide, or zwitterionic phase), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 0-100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 35 psi.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 7-azaspiro[3.6]decane.

  • Dissolve in 10 mL of a 90:10 Acetonitrile/Water mixture to a final concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter if necessary.

A forced degradation study is essential to demonstrate the specificity and stability-indicating nature of the method, as outlined in ICH guidelines[14][15]. The goal is to achieve 5-20% degradation of the active ingredient[16][17].

ForcedDegradation Drug Drug Substance Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Drug->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Drug->Base Oxidation Oxidation (3% H2O2, RT) Drug->Oxidation Thermal Thermal Degradation (Solid, 80°C) Drug->Thermal Photo Photolytic Degradation (ICH Q1B light exposure) Drug->Photo Analysis Analyze by HPLC-CAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare separate solutions of 7-azaspiro[3.6]decane at 1 mg/mL.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with NaOH before injection.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Heat at 60 °C. Neutralize with HCl before injection.

  • Oxidative Degradation: Add an equal volume of 6% H2O2. Keep at room temperature.

  • Thermal Degradation: Store the solid drug substance in an oven at 80 °C.

  • Photolytic Degradation: Expose the drug substance solution to light according to ICH Q1B guidelines.

  • Analyze all samples by the developed HPLC method alongside an untreated control.

Method Validation

Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[18][19][20][21]. Key validation parameters include:

  • Specificity: Demonstrated by the forced degradation study.

  • Linearity: A minimum of five concentrations across the expected range.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined experimentally.

  • Robustness: Small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

Developing an HPLC method for a non-chromophoric, polar, basic compound like 7-azaspiro[3.6]decane requires a strategic approach that moves beyond traditional reversed-phase chromatography. By leveraging HILIC or mixed-mode stationary phases in combination with universal detectors like CAD or ELSD, a robust and sensitive method for purity determination can be successfully developed and validated. The comparative data and protocols presented in this guide provide a solid foundation for scientists to tackle the analytical challenges posed by this and similar molecules, ensuring the quality and integrity of pharmaceutical development.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Bio-Rad Laboratories. (2020). Mixed-Mode Chromatography Resins​ for Biomolecule Purification. Retrieved from [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • HWI group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • K., V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • LCGC International. (n.d.). Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Singh, R., & Raza, K. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Wiley Analytical Science. (2023). How charged aerosol detection is revolutionizing HPLC analysis. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of the Physicochemical Properties and Solubility of Spiro[3.6]decane and Spiro[4.5]decane: A Technical Guide

Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry Spirocycles, organic compounds featuring two rings connected by a single common atom, represent a fascinating and increasingly important structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry

Spirocycles, organic compounds featuring two rings connected by a single common atom, represent a fascinating and increasingly important structural motif in chemistry.[1] Their inherent three-dimensionality and conformational rigidity impart unique physicochemical properties that are highly sought after in various fields, particularly in drug discovery and materials science.[2] By moving away from flat, two-dimensional structures, spirocyclic scaffolds allow for a more precise and effective exploration of chemical space, which can lead to enhanced interaction with biological targets.[2]

This guide provides an in-depth comparative analysis of two isomeric spiroalkanes: spiro[3.6]decane and spiro[4.5]decane. Despite sharing the same molecular formula (C₁₀H₁₈) and molecular weight, their distinct ring structures—a cyclobutane fused with a cycloheptane ring versus a cyclopentane fused with a cyclohexane ring—give rise to subtle yet significant differences in their physical and chemical properties.[3][4] This analysis will delve into a theoretical comparison of their expected solubilities, supported by an examination of their underlying molecular characteristics. In the absence of extensive experimental data for spiro[3.6]decane, this guide will also provide a robust, self-validating experimental protocol for researchers to determine and compare the solubilities of these and similar non-polar compounds.

Physicochemical Properties: A Head-to-Head Comparison

A foundational step in comparing the solubility of these two isomers is to examine their known and calculated physicochemical properties. As non-polar hydrocarbons, their behavior is primarily governed by weak intermolecular van der Waals forces, specifically London dispersion forces.[5] The table below summarizes key properties for both compounds, drawing from available experimental data and computational predictions.

PropertySpiro[3.6]decaneSpiro[4.5]decaneData Source
Molecular Formula C₁₀H₁₈C₁₀H₁₈-
Molecular Weight 138.25 g/mol 138.25 g/mol PubChem CID: 12651161, 135982
Boiling Point Predicted: ~175-185 °C186 °C (459.15 K)NIST Chemistry WebBook
Calculated XLogP3 4.84.8PubChem CID: 12651161, 135982
Heat of Combustion (Liquid) Not available-1507.54 ± 0.48 kcal/molJournal of Chemical & Engineering Data
Standard Enthalpy of Formation (Liquid) Not available-47.81 ± 0.51 kcal/molJournal of Chemical & Engineering Data

Note: The boiling point for spiro[3.6]decane is an estimate based on the principles of intermolecular forces and the known boiling point of its isomer.

The identical calculated XLogP3 values, a common measure of lipophilicity, suggest that both compounds have a very strong preference for non-polar environments and are practically insoluble in water.[3][4] The experimental boiling point of spiro[4.5]decane provides a valuable benchmark for understanding the strength of its intermolecular forces.

Theoretical Framework for Solubility: Ring Strain and Molecular Topology

The principle of "like dissolves like" dictates that non-polar compounds like spirodecanes will be most soluble in non-polar organic solvents.[6] The dissolution process involves overcoming the intermolecular forces within the pure solute and the pure solvent to form new solute-solvent interactions. For alkanes, these interactions are exclusively London dispersion forces, which are influenced by the molecule's surface area and polarizability.[5]

Two key structural differences between spiro[3.6]decane and spiro[4.5]decane are predicted to influence their relative solubilities: ring strain and molecular shape/surface area .

The Influence of Ring Strain

Ring strain is a form of instability that arises from bond angles deviating from their ideal values.[7] Spiro[3.6]decane contains a cyclobutane ring, which is known to have significant ring strain (approximately 26.3 kcal/mol).[7] In contrast, spiro[4.5]decane is composed of cyclopentane and cyclohexane rings, which have considerably less ring strain (7.4 kcal/mol and 1.3 kcal/mol, respectively).[7]

A higher ring strain corresponds to a higher internal energy of the molecule. This higher energy state could, in principle, lead to a more favorable enthalpy of solvation, as the release of this strain upon dissolution could contribute to the overall energy balance of the process. However, the effect of ring strain on solubility is not straightforward and must be considered in conjunction with other factors.

Molecular Shape, Surface Area, and Intermolecular Forces

The strength of London dispersion forces, the only intermolecular forces at play for these alkanes, is directly related to the surface area available for interaction.[5] Larger, more extended molecules generally have stronger dispersion forces and, consequently, higher boiling points.[5]

  • Spiro[4.5]decane , composed of the more stable and conformationally flexible cyclopentane and cyclohexane rings, is expected to adopt a more compact, globular shape.

  • Spiro[3.6]decane , with its strained cyclobutane ring and larger, more flexible cycloheptane ring, may present a slightly larger or more irregular surface area.

A more compact, spherical shape, as predicted for spiro[4.5]decane, generally leads to a lower surface area for intermolecular contact compared to a more linear or irregularly shaped isomer. This would result in weaker London dispersion forces, which would manifest as a lower boiling point and potentially a higher solubility in non-polar solvents, as less energy is required to overcome the solute-solute interactions.

However, the experimental boiling point of spiro[4.5]decane is quite typical for a C₁₀ alkane, suggesting that its intermolecular forces are substantial. Without an experimental boiling point for spiro[3.6]decane, a direct comparison is challenging. It is plausible that the increased ring strain in spiro[3.6]decane makes it a less stable, higher-energy molecule, which could slightly enhance its solubility. Conversely, if its molecular shape allows for more effective packing in the liquid state and a larger surface area for interaction, it might have stronger intermolecular forces, leading to a higher boiling point and potentially lower solubility.

Given these competing factors, a definitive theoretical prediction is difficult. However, the significant difference in ring strain is the most prominent distinguishing feature, suggesting that spiro[3.6]decane may exhibit slightly higher solubility in non-polar solvents due to its higher internal energy. Experimental verification is essential to confirm this hypothesis.

Visualizing the Structural Differences

The following diagram illustrates the core structural differences between the two isomers, highlighting the key features that influence their physicochemical properties.

G cluster_0 Spiro[3.6]decane cluster_1 Spiro[4.5]decane a Spiro[3.6]decane C₁₀H₁₈ b Key Structural Features Cyclobutane Ring Cycloheptane Ring a->b x Spiro[4.5]decane C₁₀H₁₈ a:f0->x:f0 Isomers c Predicted Consequences High Ring Strain (~26.3 kcal/mol) Potentially Larger/Irregular Surface Area b->c z Predicted Consequences Low Ring Strain (~7.4 + 1.3 kcal/mol) More Compact/Globular Shape c:f1->z:f1 Comparison of Strain c:f2->z:f2 Comparison of Shape y Key Structural Features Cyclopentane Ring Cyclohexane Ring x->y y->z

Caption: A comparison of the key structural features and their predicted consequences for spiro[3.6]decane and spiro[4.5]decane.

Experimental Protocol: A Self-Validating Approach to Solubility Determination

Given the absence of direct comparative solubility data, the following detailed protocol outlines the widely accepted "shake-flask" method for determining the solubility of these compounds in a non-polar solvent (e.g., hexane or dodecane). This method is considered a gold standard for its reliability.[8]

Objective

To determine and compare the equilibrium solubility of spiro[3.6]decane and spiro[4.5]decane in a specified non-polar solvent at a constant temperature.

Materials
  • Spiro[3.6]decane (solute)

  • Spiro[4.5]decane (solute)

  • Hexane (or other suitable non-polar solvent), HPLC grade or higher

  • Internal standard (e.g., a non-interfering, higher-boiling alkane such as tetradecane)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge capable of holding the vials

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Standards for GC Calibration:

    • Accurately prepare a series of calibration standards by dissolving known masses of each spirodecane isomer and the internal standard in the chosen solvent. A typical concentration range might be from 1 mg/mL to 50 mg/mL.

    • This step is crucial for creating a calibration curve to accurately quantify the solute concentration in the experimental samples.

  • Sample Preparation (in triplicate for each isomer):

    • Add an excess amount of the spirodecane isomer to a glass vial. "Excess" means adding enough solid or liquid so that a visible amount of undissolved solute remains after equilibration. This ensures that the solution is saturated.

    • Accurately add a known volume of the solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical starting point is 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solute to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

  • Sample Analysis by Gas Chromatography (GC-FID):

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean GC vial. This step is critical to remove any remaining microscopic particles.

    • Add a precise amount of the internal standard to the GC vial.

    • Inject the sample onto the GC-FID system. A typical GC method for cycloalkanes would involve a non-polar capillary column (e.g., DB-1 or similar) and a temperature program that effectively separates the solvent, the spirodecane isomer, and the internal standard.

    • Record the peak areas for the spirodecane and the internal standard.

  • Quantification:

    • Using the calibration curve generated from the stock standards, determine the concentration of the spirodecane isomer in the saturated solution based on its peak area relative to the internal standard.

    • The average concentration from the triplicate samples represents the solubility of the compound under the experimental conditions.

Workflow for Experimental Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described above.

G start Start prep_standards Prepare GC Calibration Standards (Solute + IS) start->prep_standards prep_samples Prepare Saturated Samples (Excess Solute in Solvent) start->prep_samples analyze Analyze Supernatant by GC-FID prep_standards->analyze Calibration equilibrate Equilibrate Samples in Thermostatic Shaker (24-72h) prep_samples->equilibrate separate Separate Phases (Settle & Centrifuge) equilibrate->separate separate->analyze quantify Quantify Concentration using Calibration Curve analyze->quantify end End: Comparative Solubility Data quantify->end

Caption: A flowchart illustrating the key steps in the experimental determination of spirodecane solubility using the shake-flask method.

Conclusion and Future Directions

For researchers and drug development professionals working with these and other spirocyclic scaffolds, this guide highlights the importance of considering the interplay between ring energetics and molecular topology. The provided experimental protocol offers a reliable and self-validating pathway to obtain the empirical data needed to make informed decisions in solvent selection, formulation development, and the design of new chemical entities. Future computational studies focusing on the solvent-accessible surface area and the thermodynamics of solvation for these specific isomers would be invaluable in further refining our understanding of their behavior in solution.

References

  • Enthalpies of combustion, formation, and vaporization of spiro[4.5]decane, spiro[5.5]undecane, and 7-n-hexadecylspiro[4.5]decane. Journal of Chemical & Engineering Data. [Link]

  • PubChem. Spiro[3.6]decane. National Center for Biotechnology Information. [Link]

  • PubChem. Spiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Spiro[4.5]decane. National Institute of Standards and Technology. [Link]

  • London Dispersion Forces. Chemistry LibreTexts. [Link]

  • Ring Strain. Wikipedia. [Link]

  • Properties of Alkanes. Chemistry LibreTexts. [Link]

  • Physical properties of organic compounds. Chemistry LibreTexts. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions. National Center for Biotechnology Information. [Link]

  • Analysis of Cyclohexane by Gas Chromatography (External Standard). ASTM International. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Center for Biotechnology Information. [Link]

  • Spiro compound. Wikipedia. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Metabolic Clearance of Spiro[3.6] Scaffolds

Introduction: The Pursuit of Metabolic Stability in Modern Drug Discovery In the landscape of contemporary drug discovery, the optimization of a compound's Administration, Distribution, Metabolism, and Excretion (ADME) p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Metabolic Stability in Modern Drug Discovery

In the landscape of contemporary drug discovery, the optimization of a compound's Administration, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success. Among these, metabolic stability—a molecule's resistance to biotransformation by metabolic enzymes—plays a pivotal role.[1] A compound with poor metabolic stability is rapidly cleared from the body, often leading to insufficient therapeutic exposure and the need for frequent, high doses, which can increase the risk of adverse effects.[2] Conversely, excessive metabolic stability can lead to drug accumulation and potential toxicity.[3] Therefore, achieving an optimal metabolic clearance profile is a key objective in lead optimization.

Spirocyclic scaffolds, particularly the spiro[3.6]decane system, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality and increased fraction of sp³-hybridized carbons (Fsp³) offer a departure from the "flatland" of traditional aromatic scaffolds.[2] This structural rigidity can enhance binding affinity to biological targets and, crucially, is often associated with improved metabolic stability.[4][5] By replacing metabolically labile groups with a spirocyclic core, medicinal chemists can "design out" metabolic hotspots and improve the pharmacokinetic profile of a drug candidate.

This guide provides a comprehensive framework for benchmarking the metabolic clearance of spiro[3.6] scaffolds. We will delve into the theoretical underpinnings of their metabolic fate, provide a detailed experimental protocol for assessing their stability using human liver microsomes (HLM), and present a comparative analysis against other common medicinal chemistry scaffolds.

The Metabolic Landscape of Spiro[3.6] Scaffolds: A Predictive Overview

While specific metabolic pathways are highly dependent on the overall structure of the molecule, we can predict the likely metabolic fate of spiro[3.6] scaffolds based on general principles of drug metabolism. The spiro[3.6]decane core, being a saturated carbocycle, is relatively resistant to metabolism compared to electron-rich aromatic systems.[6] However, it is not inert. The primary routes of metabolism are expected to be oxidation reactions mediated by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1]

Likely Metabolic Pathways for Spiro[3.6] Scaffolds:

  • Hydroxylation: The most common metabolic transformation is the introduction of a hydroxyl group (-OH) onto the carbocyclic rings. This can occur at various positions, with the accessibility of the carbon-hydrogen bonds to the active site of CYP enzymes being a key determinant.

  • Ring Opening: While less common for carbocycles than for some heterocyclic systems, oxidative cleavage of one of the rings is a possibility, leading to more polar, linear metabolites that are more readily excreted.

The inherent stability of the spiro[3.6] scaffold often means that metabolism will occur on other, more labile parts of the molecule. Therefore, when designing compounds incorporating this scaffold, it is crucial to consider the metabolic stability of the appended functional groups.

Benchmarking Methodologies: The Human Liver Microsome (HLM) Assay

To quantitatively assess the metabolic stability of compounds featuring a spiro[3.6] scaffold, the in vitro human liver microsome (HLM) assay is a widely accepted industry standard.[7] HLMs are subcellular fractions of the liver that contain a high concentration of Phase I metabolic enzymes, particularly the CYP family.[8] The assay measures the rate of disappearance of the parent compound over time, from which the intrinsic clearance (CLint) can be calculated.[7]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the HLM metabolic stability assay.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Compound + HLM at 37°C prep_compound->pre_incubate prep_hlm Thaw & Prepare HLM prep_hlm->pre_incubate prep_cofactor Prepare NADPH Solution initiate Initiate Reaction with NADPH prep_cofactor->initiate pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate time_points Sample at Time Points (0, 5, 15, 30, 45 min) incubate->time_points quench Quench with Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining & CLint analyze->calculate

Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Detailed Step-by-Step Protocol for HLM Assay

This protocol is designed for a 96-well plate format, which is amenable to higher throughput screening.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

  • Test Compound Stock Solution: Dissolve the test compound in a suitable organic solvent (e.g., DMSO) to a concentration of 1 mM.

  • Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., from a commercial supplier) at 37°C.[9] Dilute the HLM to a final protein concentration of 1 mg/mL in the phosphate buffer. Keep on ice.

  • NADPH Regenerating System Solution: Prepare a solution containing an NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in phosphate buffer. The final concentration of NADPH should be 1 mM in the reaction mixture.[6]

2. Incubation:

  • Pre-incubation: In a 96-well plate, add the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer.[6] Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[8]

  • Initiation: Start the metabolic reaction by adding the NADPH solution to each well.[10]

3. Sampling and Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[10]

  • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.[11] The internal standard is a compound with similar analytical properties to the test compound but is not expected to be present in the samples.

4. Sample Processing and Analysis:

  • Protein Precipitation: Centrifuge the collection plate to pellet the precipitated microsomal proteins.[6]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[11]

5. Data Analysis and Calculation of Intrinsic Clearance (CLint):

  • Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Plot Data: Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the Rate Constant (k): The slope of the linear portion of the plot is the elimination rate constant (k).

  • Calculate Half-Life (t½): t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration in mg/mL])

Comparative Analysis: Spiro[3.6] Scaffolds vs. Common Scaffolds

The true value of a scaffold is best understood in the context of alternatives. The following table provides a comparative overview of the expected metabolic stability of the spiro[3.6] scaffold against other common scaffolds in medicinal chemistry. The intrinsic clearance values for the common scaffolds are representative and can vary significantly based on the specific substitution pattern.

ScaffoldStructureExpected Metabolic HotspotsRepresentative Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Rationale for Stability
Spiro[3.6]decane

Aliphatic C-H bondsLow (< 10) Saturated, carbocyclic core with high Fsp³. Lacks easily oxidizable heteroatoms or electron-rich aromatic rings.
Benzene

Aromatic C-H bondsVariable (can be High > 50) Prone to aromatic hydroxylation by CYP enzymes, a common metabolic pathway.[6]
Pyridine

Aromatic C-H bondsGenerally Lower than Benzene The nitrogen atom deactivates the ring towards oxidative metabolism compared to benzene.
Piperidine

C-H bonds adjacent to nitrogenModerate to High The carbons alpha to the nitrogen are susceptible to oxidation.
Morpholine

C-H bonds adjacent to nitrogen and oxygenModerate The heteroatoms can direct metabolism to adjacent positions.

Note: The CLint values are illustrative and can be highly dependent on the specific compound and the experimental conditions.

Conclusion: The Strategic Advantage of Spiro[3.6] Scaffolds

The spiro[3.6] scaffold represents a valuable tool in the medicinal chemist's armamentarium for enhancing metabolic stability. Its rigid, three-dimensional structure and lack of inherent metabolic liabilities make it an attractive replacement for more metabolically susceptible moieties. By employing robust in vitro assays, such as the HLM stability assay, researchers can quantitatively benchmark the metabolic clearance of novel compounds incorporating this scaffold and make data-driven decisions in the lead optimization process. The strategic incorporation of spiro[3.6] and other spirocyclic systems will undoubtedly continue to contribute to the development of safer and more effective medicines.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Available at: [Link]

  • Di, L. (2015). The role of metabolic stability in drug discovery. Expert Opinion on Drug Discovery, 10(8), 829-840. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. Available at: [Link]

  • Pouliot, M., & Wulff, J. E. (2017). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. ACS Medicinal Chemistry Letters, 8(11), 1171–1176. Available at: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. Available at: [Link]

  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(24), 5913. Available at: [Link]

  • Ferreira, R. J., & Pinheiro, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 521-537. Available at: [Link]

  • Fay, C., et al. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 38(10), 2199-2212. Available at: [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Gyollai, V., & Orfi, L. (2019). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Molecules, 24(18), 3326. Available at: [Link]

  • Pelkonen, O., & Raunio, H. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • ChemHelpASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Available at: [Link]

  • Sohlenius-Sternbeck, X., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 44(10), 1634-1642. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Porras, G., et al. (2021). Biosynthesis of spiro-Mamakone A, a Structurally Unprecedented Fungal Metabolite. Organic Letters, 23(15), 5852–5856. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Azaspiro[3.6]decane proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of 7-Azaspiro[3.6]decane , a spirocyclic secondary amine frequently utilized as a scaffold in medicinal chemistry. As a research-grade buildi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 7-Azaspiro[3.6]decane , a spirocyclic secondary amine frequently utilized as a scaffold in medicinal chemistry.

As a research-grade building block, specific regulatory data (such as a dedicated UN number for the pure substance) is often limited compared to commodity chemicals. Therefore, this protocol applies a Class-Based Risk Assessment , treating the compound according to the rigorous standards required for Corrosive Organic Bases (Class 8) and Irritants .

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the chemical behavior that dictates the waste stream. 7-Azaspiro[3.6]decane is a secondary aliphatic amine. Its spirocyclic structure creates steric strain, potentially increasing its reactivity compared to linear amines.

Physicochemical Properties & Waste Classification
PropertyDescription / ValueOperational Implication
Chemical Structure Spirocyclic Secondary AmineBase Sensitivity: Reacts exothermically with acids.[1]
Molecular Formula

High nitrogen content; suitable for incineration.[1]
Physical State Liquid or Low-Melting SolidRequires leak-proof containment (HDPE preferred).[1]
Hazard Class (Default) Corrosive (Category 1B) Causes severe skin burns and eye damage.[1]
Reactivity Incompatible with Oxidizers, Acids, Acid ChloridesSegregation is Critical. Never mix with acidic waste.[1]
Waste Code (RCRA) Not explicitly listed (P/U list)Classify as D002 (Corrosive) if pH

12.[1]5.

Part 2: The Disposal Workflow (Step-by-Step)

Core Directive: The primary route of disposal for 7-Azaspiro[3.6]decane is High-Temperature Incineration via a licensed hazardous waste contractor. It must never be discharged into municipal sewer systems.

Step 1: Segregation (The Golden Rule)
  • The Hazard: Mixing 7-Azaspiro[3.6]decane with acidic waste streams (e.g., waste HCl, acetic acid) will trigger an immediate acid-base neutralization. This releases significant heat (exothermic) and can pressurize waste containers, leading to rupture or explosion.

  • The Protocol: Segregate strictly into the Basic Organic Waste stream.

Step 2: Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum) as amines can be corrosive to certain alloys over time.

  • Headspace: Leave at least 10-15% headspace in the container to allow for vapor expansion.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.

    • Required Fields: "Hazardous Waste," "Organic Alkali," "7-Azaspiro[3.6]decane," and "Corrosive."

Step 3: Bulking & Solvents

If the compound is in solution (e.g., reaction mother liquor):

  • Compatible Solvents: Methanol, Ethanol, DCM (Dichloromethane), DMSO.

  • Incompatible Solvents: Any acidic buffer or solvent mixture containing active acylating agents.

  • Note on Halogens: If dissolved in DCM or Chloroform, the waste must be tagged as "Halogenated Basic Organic Waste" due to the higher disposal cost and specific incineration requirements for halogens.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for segregating 7-Azaspiro[3.6]decane waste to prevent accidental incompatibility reactions.

DisposalWorkflow Start Waste Generation: 7-Azaspiro[3.6]decane StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Solid LiquidWaste In Solution / Mother Liquor StateCheck->LiquidWaste Liquid Segregation CRITICAL STEP: Check for Acids/Oxidizers SolidWaste->Segregation SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Toluene) SolventCheck->NonHalogenated No Halogenated->Segregation NonHalogenated->Segregation StreamA Stream A: Solid Hazardous Waste (Pack in Lab Pack) Segregation->StreamA Solid Path StreamB Stream B: Halogenated Basic Organic Segregation->StreamB Liquid + Halogens StreamC Stream C: Non-Halogenated Basic Organic Segregation->StreamC Liquid + No Halogens Disposal Final Disposal: High-Temp Incineration StreamA->Disposal StreamB->Disposal StreamC->Disposal

Figure 1: Decision logic for segregating 7-Azaspiro[3.6]decane waste streams to ensure chemical compatibility and regulatory compliance.

Part 4: Emergency Procedures (Spill Management)

In the event of a spill during transfer or disposal, immediate action is required to prevent exposure and environmental contamination.[2]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If the spill is outside a fume hood and vapors are present, use a respirator with an Organic Vapor/Amine cartridge.

  • Containment:

    • Do NOT use water initially (may spread the spill).

    • Use a non-combustible absorbent (Vermiculite, Dry Sand, or Commercial Amine Sponges).

  • Neutralization (Optional but Recommended for Large Spills):

    • Apply a weak acid neutralizer (e.g., Citric Acid powder) slowly to the absorbed spill to reduce volatility and pH.

    • Warning: This will generate heat.[3] Perform only in a well-ventilated area.

  • Cleanup: Scoop the absorbed material into a disposable container, label as "Spill Debris: 7-Azaspiro[3.6]decane," and dispose of via the solid hazardous waste stream.

References

  • PubChem. (n.d.).[4] 7-Azaspiro[3.6]decane hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Croner-i. (n.d.). Amines, aliphatic - Emergency Response and Disposal. Retrieved February 6, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 6, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 7-Azaspiro[3.6]decane

Strategic Overview: The Molecule & Its Risks 7-Azaspiro[3.6]decane (and its hydrochloride salt) is a specialized spirocyclic secondary amine used primarily as a scaffold in drug discovery to modulate lipophilicity and me...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Molecule & Its Risks

7-Azaspiro[3.6]decane (and its hydrochloride salt) is a specialized spirocyclic secondary amine used primarily as a scaffold in drug discovery to modulate lipophilicity and metabolic stability without adding chirality.

While often categorized generically as an "Irritant" in vendor catalogs due to a lack of historical toxicity data, structural activity relationships (SAR) mandate that we treat this compound with a higher tier of scrutiny. As a secondary amine, it possesses intrinsic alkalinity. Unlike acids which coagulate protein (forming a barrier), amines can saponify corneal fats, leading to deep, penetrating tissue damage that may not be immediately painful.

Key Stability Factor: Like many secondary amines, the free base is sensitive to atmospheric CO₂, readily forming carbamates upon prolonged exposure. This not only degrades purity but can alter the physical handling properties (crusting/solidification).

Hazard Identification & Risk Assessment

Based on read-across data from structural analogs (e.g., 6-azaspiro[3.6]decane).

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowedSystemic absorption via mucous membranes.
Skin Irritation H315 Causes skin irritationAlkaline hydrolysis of skin lipids.
Eye Damage H319 Causes serious eye irritationCRITICAL: High pH can cause rapid corneal opacification.
STOT-SE H335 Respiratory irritationInhalation of dust (salt) or vapors (base) inflames bronchial tissue.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, based on the physical state of the reagent (Solid HCl salt vs. Liquid Free Base).

PPE Decision Logic

PPE_Selection Start Start: Risk Assessment State Physical State? Start->State Solid Solid (HCl Salt) State->Solid Liquid Liquid (Free Base/Soln) State->Liquid Hood Engineering Control: Chemical Fume Hood Solid->Hood Liquid->Hood Glove_Solid Gloves: Single Nitrile (min 0.11mm) Hood->Glove_Solid Standard Risk Glove_Liquid Gloves: Double Nitrile OR Neoprene (Change immediately on splash) Hood->Glove_Liquid High Risk Eye_Solid Eye Protection: Safety Glasses w/ Side Shields Glove_Solid->Eye_Solid Eye_Liquid Eye Protection: Chemical Goggles (Unvented) + Face Shield (if >50mL) Glove_Liquid->Eye_Liquid Resp_Solid Respiratory (if outside hood): N95 / P100 Particulate Eye_Solid->Resp_Solid Emergency/Spill Resp_Liquid Respiratory (if outside hood): Half-mask w/ Amine/Organic Vapor Cartridge Eye_Liquid->Resp_Liquid Emergency/Spill

Figure 1: Dynamic PPE selection workflow based on the physical state of the 7-Azaspiro[3.6]decane.

Detailed Specifications
A. Hand Protection (Gloves)
  • Material: Nitrile rubber is the standard. Latex is not recommended due to poor chemical resistance against organic amines.

  • Thickness:

    • Standard Handling: 4-5 mil (0.10 – 0.12 mm).

    • Prolonged Contact/Cleaning: 8 mil (0.20 mm) or double-gloving.

  • Technique: Inspect for pinholes by trapping air in the glove before use.

  • Breakthrough Logic: While specific data for 7-Azaspiro[3.6]decane is rare, aliphatic amines generally permeate standard nitrile in <15 minutes upon direct immersion. Treat all splashes as immediate breakthrough events.

B. Eye & Face Protection [1][2][3]
  • Minimum: ANSI Z87.1 compliant safety glasses with side shields.

  • Liquid Handling: If handling the free base liquid or concentrated solutions, chemical splash goggles are mandatory. The vapor pressure of spiro-amines can be sufficient to irritate the eyes even without a splash.

  • Contact Lenses: It is safer not to wear contact lenses when handling volatile amines, as vapors can become trapped between the lens and cornea, concentrating the chemical.

C. Respiratory Protection
  • Primary Control: All operations should occur inside a certified chemical fume hood.

  • Secondary Control: If weighing outside a hood (not recommended) or cleaning spills:

    • Solids: N95 or P100 filtering facepiece.

    • Liquids: Half-face respirator with Multi-Gas cartridges (Organic Vapor + Methylamine/Ammonia) . Look for the green/olive label (e.g., 3M 6004 or 60926).

Operational Handling Protocols

Protocol A: Weighing & Transfer

Objective: Prevent inhalation of dusts and minimize moisture/CO₂ uptake.

  • Preparation: Tare the receiving vessel (flask) before adding the reagent to avoid returning excess material to the stock container.

  • Environment: Ideally, weigh inside a fume hood. If air currents in the hood destabilize the balance, use a static-free powder funnel or a "balance enclosure" specifically designed for hoods.

  • Transfer: Use a disposable spatula. Do not use metal spatulas if the free base is being handled, as trace transition metals can catalyze decomposition in subsequent steps.

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt formation (crusting) in the cap, which compromises the seal.

Protocol B: Reaction Setup (Air-Sensitive)

Objective: Prevent carbamate formation (reaction with CO₂).

  • Purge: Ensure the reaction vessel is purged with Nitrogen or Argon before introduction of the amine.

  • Addition:

    • Solid Salt: Add as a solid against a positive flow of inert gas.

    • Liquid Free Base: Add via syringe through a septum.

  • Solvent Choice: Avoid halogenated solvents (DCM, Chloroform) if the reaction mixture will be stored for long periods, as secondary amines can slowly react with them to form ammonium salts (Menschutkin reaction type). Preferred solvents: THF, Toluene, DMF.

Emergency Response & Waste Disposal

First Aid Measures
  • Eye Contact: Time is tissue. Flush immediately with water for 15 minutes .[4] Hold eyelids open. Do not wait for an eyewash station if a sink is closer; start flushing immediately.

  • Skin Contact: Wash with soap and water.[5][2][4] Do not use solvents (ethanol/acetone) to wash skin, as this increases permeability and drives the amine deeper into the dermal layer.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup (Small Scale < 5g)
  • Isolate: Alert nearby personnel.

  • PPE: Don chemical goggles and double nitrile gloves.

  • Neutralization:

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust (fire hazard with amines).

    • Solids: Cover with wet paper towels to prevent dust dispersion, then wipe up.

  • Clean: Wipe surface with a dilute (1-5%) acetic acid or citric acid solution to neutralize trace amine residues, followed by water.

Disposal Streams
  • Never dispose of amines down the drain.

  • Solid Waste: Label as "Hazardous Waste - Solid - Toxic/Irritant".

  • Liquid Waste: Segregate into "Basic Organic Waste". Do not mix with "Acid Waste" streams to prevent exothermic neutralization and pressure buildup in waste containers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12651161, Spiro[3.6]decane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.